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Core Science & Biosynthesis

Foundational

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine synthesis pathway

This guide details the synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. The pathway is designed for high-purity laboratory-scale production, prioritizing regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. The pathway is designed for high-purity laboratory-scale production, prioritizing regioselectivity and the avoidance of over-alkylation (quaternary salt formation).

The chosen route utilizes a Henry Reaction (Nitroaldol) followed by a controlled Reduction and N-Methylation via Formylation . This approach is selected because the starting material, 5-Bromo-2-chlorobenzaldehyde, is a commercially stable and available building block (CAS: 189640-37-7), whereas the corresponding phenylacetic acid or phenylacetone precursors are often less accessible or restricted.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains a phenethylamine skeleton with a secondary amine (N-methyl). Direct alkylation of the primary amine with methyl iodide is discouraged due to the high risk of forming N,N-dimethyl impurities.

Selected Pathway (The "Formyl-Reduction" Route):

  • C-C Bond Formation: Condensation of 5-bromo-2-chlorobenzaldehyde with nitromethane to form the nitrostyrene.

  • Reduction: Conversion of the nitroalkene to the primary amine (2-(5-bromo-2-chlorophenyl)ethanamine).

  • N-Protection/Activation: Selective N-formylation using ethyl formate.

  • Amide Reduction: Reduction of the N-formyl intermediate to the final N-methyl secondary amine.

SynthesisPathway Start 5-Bromo-2-chlorobenzaldehyde (CAS: 189640-37-7) Nitrostyrene Intermed A: 2-Chloro-5-bromo-beta-nitrostyrene Start->Nitrostyrene Henry Rxn (NH4OAc, AcOH) Nitro Nitromethane (CH3NO2) Nitro->Nitrostyrene PrimaryAmine Intermed B: 2-(5-Bromo-2-chlorophenyl)ethanamine (CAS: 1445890-98-1) Nitrostyrene->PrimaryAmine Reduction (LiAlH4 or NaBH4/CuCl2) Formyl Intermed C: N-(2-(5-Bromo-2-chlorophenyl)ethyl)formamide PrimaryAmine->Formyl Ethyl Formate (Reflux) Final TARGET: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Formyl->Final Reduction (LiAlH4, THF)

Caption: Step-wise synthesis from commercially available benzaldehyde to the N-methyl target via the nitrostyrene route.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-bromo- -nitrostyrene

This step extends the carbon chain by one carbon atom.

  • Reagents: 5-Bromo-2-chlorobenzaldehyde (1.0 eq), Nitromethane (solvent/reagent, excess), Ammonium Acetate (0.2 eq).

  • Solvent: Glacial Acetic Acid or excess Nitromethane.

Protocol:

  • Dissolve 5-bromo-2-chlorobenzaldehyde (10.0 g, 45.6 mmol) in nitromethane (40 mL).

  • Add ammonium acetate (0.7 g, 9.1 mmol) as the catalyst.

  • Heat the mixture to reflux (approx. 100-105°C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup: Cool the reaction to room temperature. The nitrostyrene often crystallizes directly as yellow needles. If not, remove excess nitromethane under reduced pressure.

  • Purification: Recrystallize the crude solid from isopropyl alcohol (IPA).

  • Expected Yield: 80–90% (Yellow crystalline solid).

Stage 2: Reduction to 2-(5-Bromo-2-chlorophenyl)ethanamine

Caution: This step requires handling hydride reducing agents. Maintain anhydrous conditions.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) (3.0 eq) or NaBH
    
    
    
    /BF
    
    
    Et
    
    
    O.
  • Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

  • Prepare a suspension of LiAlH

    
     (5.2 g, 137 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere at 0°C.
    
  • Dissolve the nitrostyrene (10.0 g, 38.1 mmol) in anhydrous THF (40 mL) and add dropwise to the hydride suspension. Exothermic reaction.

  • Allow to warm to room temperature, then reflux for 4–6 hours. The color should shift from yellow (nitrostyrene) to grey/white (amine complex).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add: 5.2 mL water, 5.2 mL 15% NaOH, then 15.6 mL water. Stir until a white granular precipitate forms.

  • Filter off the aluminum salts. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Intermediate: The resulting oil is the primary amine (CAS 1445890-98-1). It can be used directly or converted to the HCl salt for storage.

Stage 3: Mono-Methylation (The Formylation Route)

Direct methylation is difficult to control. The formylation-reduction sequence guarantees a secondary amine.

Step 3A: N-Formylation

  • Dissolve the primary amine (5.0 g, 21.3 mmol) in Ethyl Formate (20 mL).

  • Heat to reflux for 3–5 hours.

  • Remove excess ethyl formate under vacuum. The residue is the N-formyl amide.

  • Validation: FTIR should show a strong Amide I band ~1660 cm

    
    .
    

Step 3B: Reduction to N-Methylamine

  • Suspend LiAlH

    
     (1.6 g, 42.6 mmol) in anhydrous THF (50 mL) under nitrogen.
    
  • Dissolve the crude N-formyl amide in THF (20 mL) and add dropwise.

  • Reflux for 6–12 hours.

  • Quench: Cool to 0°C. Quench carefully (water/NaOH/water sequence as above).

  • Isolation: Filter salts. Acidify the filtrate with HCl/ether to precipitate the 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Hydrochloride salt.

  • Purification: Recrystallize from IPA/Acetone.

Part 3: Critical Process Parameters (CPP) & Data

ParameterSpecificationRationale
Stoichiometry (Stage 1) Aldehyde:Nitromethane (1:5 to 1:10)Excess nitromethane acts as solvent and drives equilibrium.
Temperature (Stage 2) Reflux (66°C for THF)Essential for full reduction of the C=C and NO

groups.
Quenching (Stage 2/3) Fieser MethodPrevents formation of gelatinous aluminum emulsions, ensuring high yield.
Selectivity N-Methyl vs N,N-DimethylThe formyl intermediate prevents the addition of a second methyl group.

Safety Profile:

  • 5-Bromo-2-chlorobenzaldehyde: Skin and eye irritant.

  • Nitromethane: Flammable; shock-sensitive if dry/concentrated salts form.

  • LiAlH

    
    :  Pyrophoric. Reacts violently with water. Use under inert gas (N
    
    
    
    /Ar).

Part 4: Characterization & Validation

To validate the synthesis, the following analytical signatures are expected:

  • 1H NMR (DMSO-d

    
    , HCl salt analog): 
    
    • 
       2.58 (s, 3H, N-CH
      
      
      
      )
    • 
       2.90–3.10 (m, 4H, Ar-CH
      
      
      
      -CH
      
      
      -N)
    • 
       7.2–7.6 (m, 3H, Aromatic protons; distinct splitting due to 2-Cl, 5-Br substitution).
      
    • 
       9.0+ (br s, 2H, NH
      
      
      
      ).
  • Mass Spectrometry:

    • Molecular Ion: [M+H]

      
       expected at m/z ~248/250 (characteristic Br/Cl isotope pattern: 79Br/35Cl, 81Br/35Cl, etc.).
      

References

  • Vihasibio Sciences. (n.d.). Chemical Synthesis Catalog: 5-Bromo-2-chlorobenzaldehyde. Retrieved March 4, 2026, from [Link]

  • Setliff, F. L., & Caldwell, J. Z. (1991).[1] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science.[1] Retrieved from [Link]

  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. (Methodology reference for general phenethylamine synthesis via nitrostyrene/LiAlH4 reduction). Transform Press.

Sources

Exploratory

Physical and chemical properties of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine This guide provides a comprehensive technical overview of the anticipated physical and chemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

This guide provides a comprehensive technical overview of the anticipated physical and chemical properties of the novel compound, 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine. Given the limited specific literature on this molecule, this document serves as a predictive framework and a methodological guide for researchers, scientists, and drug development professionals. It outlines the expected characteristics based on its structural components and details the necessary experimental workflows for its empirical characterization.

Introduction and Structural Rationale

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a substituted phenethylamine derivative. Its structure, featuring a di-halogenated phenyl ring, an ethylamine backbone, and an N-methyl group, suggests potential applications in medicinal chemistry and materials science. The precise physicochemical properties are dictated by the interplay of these structural motifs. The chloro and bromo substituents are expected to significantly influence the molecule's lipophilicity, metabolic stability, and receptor binding interactions.

Molecular Structure

The chemical structure of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is presented below.

Figure 1: Chemical Structure of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of the target molecule. These values provide a baseline for experimental design.

PropertyPredicted/Calculated ValueRationale/Method
Molecular Formula C₉H₁₁BrClNBased on chemical structure
Molecular Weight 248.55 g/mol Calculated from atomic weights
Physical State Likely a viscous liquid or low-melting solidSimilar halogenated phenethylamines can be oils or solids.[1]
Boiling Point > 200 °C (at atmospheric pressure)High molecular weight and polarity suggest a high boiling point.[2]
pKa (of the amine) ~9.5 - 10.5Typical for a secondary amine, influenced by the electron-withdrawing phenyl group.
Predicted logP ~3.5 - 4.5The presence of bromo and chloro groups significantly increases lipophilicity.
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.The amine group provides some aqueous solubility, but the halogenated aromatic ring dominates.

Synthesis and Purification Workflow

A plausible synthetic route for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine could involve the reductive amination of a corresponding ketone or aldehyde. A common precursor for such a synthesis is often an acetate derivative.[1]

start 2-(5-Bromo-2-chlorophenyl)acetic acid ketone 2-(5-Bromo-2-chlorophenyl)acetaldehyde or corresponding ketone start->ketone Reduction amination Reductive Amination with Methylamine ketone->amination Reaction product 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (Crude) amination->product purification Column Chromatography product->purification Purification final_product Pure Product purification->final_product

Figure 2: Proposed Synthetic and Purification Workflow.

Step-by-Step Synthesis Protocol (Illustrative)
  • Preparation of the Aldehyde/Ketone: The starting material, 2-(5-bromo-2-chlorophenyl)acetic acid, can be reduced to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Reductive Amination: The crude aldehyde is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of methylamine. A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is then added portion-wise.

  • Work-up: The reaction is quenched with water, and the pH is adjusted to be basic. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Structural Elucidation and Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

product Pure Product nmr NMR (¹H, ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry product->ms Molecular Weight and Fragmentation ir IR Spectroscopy product->ir Functional Group Identification ea Elemental Analysis product->ea Purity and Elemental Composition

Figure 3: Analytical Workflow for Structural Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, aliphatic protons of the ethyl chain adjacent to the aromatic ring and the nitrogen, and a singlet for the N-methyl group.

  • ¹³C NMR: Aromatic carbons will appear in the 120-140 ppm region, with the halogen-substituted carbons showing distinct chemical shifts. Aliphatic carbons will be observed in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak, providing definitive evidence for the presence of these halogens.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for:

  • N-H stretching (for the secondary amine) around 3300-3500 cm⁻¹.

  • C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹.

  • C=C stretching (aromatic) around 1450-1600 cm⁻¹.

  • C-N stretching around 1000-1200 cm⁻¹.

Safety and Handling

While specific toxicological data for this compound is unavailable, related halogenated aromatic compounds and phenethylamines warrant careful handling.

  • Hazard Statements (Predicted): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide provides a foundational understanding of the expected physical and chemical properties of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine. The outlined synthetic and analytical workflows offer a practical framework for its preparation and characterization. As a novel compound, empirical determination of its properties is paramount, and this document serves as a roadmap for such investigations.

References

  • Physical properties of haloalkanes. Khan Academy. [Link]

Sources

Foundational

What is 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine?

An In-Depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Abstract This technical guide provides a comprehensive overview of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine, a substituted phenethylamine....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine, a substituted phenethylamine. As a compound not extensively documented in current scientific literature, this guide synthesizes information from structurally related molecules and foundational chemical principles to offer insights into its synthesis, characterization, potential pharmacology, and safe handling. This document is intended for researchers, scientists, and professionals in drug development, offering a theoretical and practical framework for engaging with this novel chemical entity. The guide covers plausible synthetic routes, proposed analytical methodologies, and a discussion of its potential biological activities based on its structural class.

Introduction

Substituted phenethylamines represent a vast and diverse class of compounds with significant pharmacological and therapeutic interest.[1][2] This family of molecules, characterized by a phenethylamine backbone, includes a wide array of substances such as stimulants, empathogens, psychedelics, antidepressants, and appetite suppressants.[1][2] The pharmacological effects of these compounds are largely determined by the nature and position of substituents on the phenyl ring and the ethylamine side chain.[3][4]

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a halogenated and N-alkylated derivative of phenethylamine. The presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring, along with a methyl group on the terminal amine, suggests a unique electronic and steric profile that could confer novel pharmacological properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

This guide aims to provide a detailed technical exploration of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine, from its molecular structure to its potential applications in research.

Chemical Profile and Physicochemical Properties

The fundamental characteristics of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine are derived from its molecular structure.

PropertyPredicted Value
Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
IUPAC Name 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine
Appearance To be determined experimentally (likely an oil or solid)
Solubility To be determined experimentally
Boiling Point To be determined experimentally
Melting Point To be determined experimentally

Proposed Synthesis Protocol

Synthesis Workflow

Synthesis_Workflow A Methyl 2-(5-bromo-2-chlorophenyl)acetate B 2-(5-Bromo-2-chlorophenyl)-N-methylacetamide A->B Methylamine (aq. solution) Heat C 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine B->C Lithium Aluminum Hydride (LAH) Anhydrous THF

Caption: Proposed two-step synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Step-by-Step Experimental Protocol

Step 1: Amidation of Methyl 2-(5-bromo-2-chlorophenyl)acetate

  • To a solution of methyl 2-(5-bromo-2-chlorophenyl)acetate (1.0 eq) in a suitable solvent such as methanol, add an excess of aqueous methylamine solution (40%, 5-10 eq).

  • Seal the reaction vessel and heat the mixture to 50-60°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the resulting residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-(5-bromo-2-chlorophenyl)-N-methylacetamide.

Step 2: Reduction of the Amide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LAH) (2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude 2-(5-bromo-2-chlorophenyl)-N-methylacetamide from the previous step in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-(5-bromo-2-chlorophenyl)-N-methylethanamine using column chromatography on silica gel or by distillation under reduced pressure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical TechniquePurposeExpected Observations
¹H NMR To determine the number and environment of protons.Aromatic protons in the 1,2,4-trisubstituted phenyl region, singlets for the N-methyl and benzylic protons, and triplets for the ethyl chain protons.
¹³C NMR To identify the number and type of carbon atoms.Peaks corresponding to the aromatic carbons (with C-Br and C-Cl showing characteristic shifts), the ethyl chain carbons, and the N-methyl carbon.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
FT-IR Spectroscopy To identify functional groups.N-H stretching for the secondary amine, C-H stretching for aromatic and aliphatic groups, and C-Br and C-Cl stretching in the fingerprint region.
HPLC To determine purity and quantify the compound.[5]A single major peak under optimized chromatographic conditions, allowing for purity assessment (e.g., >95%).
Elemental Analysis To confirm the elemental composition.The experimentally determined percentages of C, H, N, Br, and Cl should be within ±0.4% of the theoretical values.

Hypothesized Pharmacology and Mechanism of Action

The pharmacological profile of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine is currently unknown. However, based on its structural similarity to other phenethylamines, we can hypothesize its potential biological targets. Many phenethylamine derivatives interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[1][2]

Potential Molecular Targets
  • Monoamine Transporters: The phenethylamine core structure is a common feature of monoamine reuptake inhibitors and releasing agents.[3][4] This compound could potentially inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters.

  • Trace Amine-Associated Receptors (TAARs): Phenethylamine and its derivatives are known agonists of TAAR1.[1][2] Activation of TAAR1 can modulate the activity of monoamine transporters, leading to neurotransmitter release.

  • Serotonin and Dopamine Receptors: Direct interaction with various serotonin (5-HT) and dopamine (D) receptor subtypes is also a possibility, which could lead to a wide range of downstream signaling effects.

Proposed Signaling Pathway

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 2-(5-Bromo-2-chlorophenyl) -N-methylethanamine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition TAAR1 TAAR1 Compound->TAAR1 Agonism Dopamine Dopamine DAT->Dopamine Reuptake TAAR1->Dopamine Efflux Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Release D_Receptor Dopamine Receptors Synaptic_Dopamine->D_Receptor Binding Response Postsynaptic Response (e.g., Stimulation) D_Receptor->Response Activation

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Potential Applications and Future Research

Given its structure, 2-(5-bromo-2-chlorophenyl)-N-methylethanamine could be a valuable tool for:

  • Neuroscience Research: As a potential modulator of monoaminergic systems, it could be used as a pharmacological probe to study the roles of dopamine, norepinephrine, and serotonin in various neural circuits and behaviors.

  • Drug Discovery and Development: The unique substitution pattern may offer a novel scaffold for the development of therapeutics for conditions such as depression, ADHD, or other neurological and psychiatric disorders.[1][2]

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a data point in SAR studies to understand how halogenation and N-alkylation of phenethylamines affect their interaction with biological targets.[3][6]

Future research should focus on the empirical determination of its physicochemical properties, the optimization of its synthesis, and a thorough in vitro and in vivo pharmacological characterization.

Safety and Handling

While specific toxicological data for 2-(5-bromo-2-chlorophenyl)-N-methylethanamine is not available, information from structurally related compounds suggests that it should be handled with care.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of dust, fumes, or vapors.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11]

Conclusion

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a novel substituted phenethylamine with the potential for interesting and unique pharmacological properties. This guide provides a foundational framework for its synthesis, characterization, and potential areas of investigation. As with any new chemical entity, rigorous experimental validation is required to confirm the theoretical and extrapolated information presented herein. This document serves as a starting point for researchers and scientists to unlock the potential of this and other novel psychoactive compounds.

References

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  • Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs.
  • MDPI. (2025, January 7). A Comprehensive Overview of the Antibiotics Approved in the Last Two Decades: Retrospects and Prospects.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Control of site-specific deprotonation through mechanochemical interconversion of two ionic cocrystal forms of resveratrol.

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Exploratory

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine IUPAC nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Introduction In the fields of medicinal chemistry, pharmacology, and organic synthesis, the unambiguous identificatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IUPAC Nomenclature of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Introduction

In the fields of medicinal chemistry, pharmacology, and organic synthesis, the unambiguous identification of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for nomenclature that ensures any given chemical structure corresponds to a single, universally understood name. This guide provides a detailed, step-by-step deconstruction of the IUPAC nomenclature for the compound 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. This process is essential for researchers and drug development professionals to ensure clarity in publications, patents, and regulatory submissions.

Part 1: Identification of the Principal Functional Group and Parent Hydride

The first step in naming any organic molecule is to identify the principal functional group, which determines the suffix of the name.[1] In this molecule, the amine group (-N-) is the highest-priority functional group present.[2]

The core of the name is derived from the longest carbon chain attached to the nitrogen atom.[3][4] Here, a two-carbon chain (an ethyl group) is bonded to the nitrogen. According to IUPAC rules for primary amines, the parent alkane is ethane. By replacing the final "-e" with the suffix "-amine," we establish the parent name as ethanamine .[4][5]

Part 2: Numbering the Parent Chain

Once the parent amine is identified, the carbon chain must be numbered. For alkanamines, numbering begins at the carbon atom attached to the nitrogen, which is designated as position 1 (C1). Consequently, the adjacent carbon is position 2 (C2).

  • C1: The carbon atom directly bonded to the amine nitrogen.

  • C2: The carbon atom bonded to C1 and the phenyl ring.

This numbering is crucial for assigning the correct location (locant) to any substituents on the carbon chain.

Part 3: Identifying and Naming Substituents

This molecule has two substituents attached to the parent ethanamine structure: one on the nitrogen atom and one on the carbon chain.

N-Substituent

A methyl group (-CH₃) is bonded directly to the nitrogen atom of the amine. To indicate that this substituent is on the nitrogen rather than the carbon chain, the locant N- is used.[5][6]

  • Substituent: Methyl

  • Location: Nitrogen

  • Designation: N-methyl

This identifies the molecule as a secondary amine, as the nitrogen atom is bonded to two organic substituents (the ethyl chain and the methyl group).[4][7]

Carbon Chain Substituent

A complex substituent is attached to the C2 position of the ethanamine chain. This substituent is a substituted benzene ring. When a benzene ring is a substituent, it is named as a phenyl group.[8]

Part 4: Deconstructing the Phenyl Substituent

To name the complex substituent at C2, we must analyze the phenyl ring and its own substituents.

Numbering the Phenyl Ring

The numbering of the phenyl ring begins at the point of attachment to the parent chain. Therefore, the carbon atom of the phenyl ring bonded to the C2 of the ethanamine chain is designated as position 1'.

Identifying and Locating Substituents on the Phenyl Ring

The phenyl ring has two halogen substituents:

  • A chlorine atom (Chloro)

  • A bromine atom (Bromo)

Following the numbering from the point of attachment (C1'), we assign locants to give the substituents the lowest possible numbers.[9][10]

  • The chloro group is at position 2'.

  • The bromo group is at position 5'.

Assembling the Phenyl Substituent Name

The substituents on the phenyl ring are listed in alphabetical order (bromo before chloro).[8]

  • 5-Bromo

  • 2-chloro

Combining these elements gives the full name for the complex substituent: (5-Bromo-2-chlorophenyl) . Parentheses are used to enclose the name of a complex substituent to avoid ambiguity.

Part 5: Assembling the Final IUPAC Name

The final IUPAC name is constructed by systematically combining the identified components in the correct order: (substituents in alphabetical order) + (parent name).

  • Identify all substituents:

    • (5-Bromo-2-chlorophenyl) at position 2.

    • methyl at position N.

  • Alphabetize the substituents: "Bromo" (within the complex substituent) comes before "methyl". The entire complex substituent is alphabetized based on 'B'.

  • Combine the parts:

    • Start with the substituent on the carbon chain: 2-(5-Bromo-2-chlorophenyl)

    • Add the substituent on the nitrogen: -N-methyl

    • Add the parent amine name: ethanamine

The final, complete IUPAC name is 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine .

Visualization of the Naming Process

The following diagram illustrates the systematic breakdown of the molecule for IUPAC nomenclature.

IUPAC_Nomenclature Molecule 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Parent Parent: Ethanamine Molecule->Parent Identified from longest C-chain on N Substituents Substituents Molecule->Substituents FinalName Final Name Assembly: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Parent->FinalName N_Sub N-Substituent: N-methyl Substituents->N_Sub On Nitrogen C_Sub C2-Substituent: (5-Bromo-2-chlorophenyl) Substituents->C_Sub On Carbon-2 N_Sub->FinalName Phenyl Phenyl Group C_Sub->Phenyl C_Sub->FinalName Bromo Bromo at C5 Phenyl->Bromo Alphabetical Priority 1 Chloro Chloro at C2 Phenyl->Chloro Alphabetical Priority 2

Caption: Logical workflow for deriving the IUPAC name.

Chemical Structure Diagram

The following diagram provides a 2D representation of the final chemical structure, with key atoms numbered according to the IUPAC rules described.

Caption: 2D structure of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Conclusion

The systematic name 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is derived by a logical application of IUPAC rules. By first identifying the parent ethanamine structure, then locating and naming the N-methyl and the complex 2-(5-bromo-2-chlorophenyl) substituents, and finally assembling the components in alphabetical order, an unambiguous and descriptive name is achieved. This rigorous approach is fundamental to clear communication and reproducibility in scientific research and development.

References

  • 24.1: Naming Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Nomenclature of Amines. (2026, January 14). CK-12 Foundation. [Link]

  • Priority order of functional groups in IUPAC nomenclature. (2017, August 8). eGPAT. [Link]

  • 24.1 Naming Amines. (2023, September 20). OpenStax. [Link]

  • Quirke, J.M.E. (1999). Guidelines for Naming Amines. Florida International University. [Link]

  • Amine. Wikipedia. [Link]

  • How is this named?. (2023, April 15). Chemistry Stack Exchange. [Link]

  • Naming Amines: Systematic and Common Nomenclature. Chemistry Steps. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Table of Functional Group Priorities for Nomenclature. (2011, February 14). Master Organic Chemistry. [Link]

  • Chemistry of substituted phenethylamines. (2015, August 16). Bluelight.org. [Link]

  • Naming Aromatic Compounds. (2024, February 12). Chemistry Steps. [Link]

  • Advanced Level Organic Chemistry: Naming and structure of aromatic compounds. Doc Brown's Chemistry. [Link]

  • 15.3: Nomenclature of Benzene Derivatives. (2019, June 5). Chemistry LibreTexts. [Link]

  • Naming aromatic compounds. Chemguide. [Link]

  • Benzene as a substituent. University of Calgary. [Link]

Sources

Foundational

Technical Guide: Preliminary Biological Activity Screening of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

This technical guide details the preliminary biological activity screening framework for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. This guide is structured for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the preliminary biological activity screening framework for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative.

This guide is structured for medicinal chemists and pharmacologists evaluating this Novel Chemical Entity (NCE). It treats the compound as a lipophilic, N-methylated phenethylamine, necessitating a screening cascade that differentiates between psychostimulant (transporter-based) and hallucinogenic (receptor-based) profiles.

Chemical Identity & Structural Logic

Compound Name: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Scaffold Class: Halogenated N-methylphenethylamine. Chemical Structure Analysis:

  • Core: Phenethylamine backbone (CNS active scaffold).[1]

  • N-Methylation: Increases lipophilicity and Blood-Brain Barrier (BBB) permeability compared to the primary amine. Often shifts pharmacology towards monoamine release or reuptake inhibition (similar to methamphetamine vs. amphetamine).

  • Ring Substitution (2-Cl, 5-Br):

    • Position 2 (Ortho-Cl): Steric bulk forces the side chain out of planarity, potentially influencing binding selectivity at 5-HT receptors.

    • Position 5 (Meta-Br): A lipophilic, electron-withdrawing group. In the 2,5-dimethoxy (2C-X) series, the 4-position is critical for 5-HT2A activation. Here, the 2,5-dihalo pattern without methoxy groups is atypical for classic psychedelics but highly relevant for probing hydrophobic pockets in Monoamine Transporters (MATs).

Predicted Physicochemical Profile (In Silico)
  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic).

  • BBB Penetration: High probability due to N-methylation and halogenation.

  • Metabolic Stability: Enhanced. Halogens at positions 2 and 5 block metabolic hydroxylation at these reactive sites, potentially extending half-life.

Screening Cascade Overview

The screening protocol is designed to categorize the compound into one of three pharmacological buckets:

  • 5-HT2A Agonist (Psychedelic-like).

  • Monoamine Transporter Inhibitor/Releaser (Stimulant-like).

  • Off-Target/Toxicant (e.g., hERG blocker, MAO inhibitor).

Workflow Diagram

ScreeningCascade Start Compound Library (2-(5-Bromo-2-chlorophenyl)-N-methylethanamine) InSilico Phase I: In Silico Profiling (SwissADME, Molecular Docking) Start->InSilico Binding Phase II: Radioligand Binding (Primary) Targets: 5-HT2A, DAT, NET, SERT InSilico->Binding Pass Filters Decision Hit Identification (>50% Displacement @ 10µM) Binding->Decision Func_GPCR Phase III-A: Functional GPCR (Ca2+ Flux / IP-One) Decision->Func_GPCR High 5-HT Affinity Func_MAT Phase III-B: Transporter Assays (Uptake Inhibition / Release) Decision->Func_MAT High DAT/NET Affinity Tox Phase IV: ADME-Tox (hERG, Hepatotoxicity, CYP450) Func_GPCR->Tox Func_MAT->Tox

Figure 1: Decision-tree workflow for the biological characterization of halogenated phenethylamines.

Phase I: In Vitro Binding Assays (The "Fingerprint")

Objective: Determine the primary mechanism of action. Phenethylamines generally hit G-Protein Coupled Receptors (GPCRs) or Monoamine Transporters (MATs).

Protocol A: Broad CNS Receptor Panel

Method: Radioligand Competition Binding. Concentration: Single-point screening at 10 µM (primary), followed by Ki determination for hits (>50% displacement).

Target ClassSpecific ReceptorRadioligandReference CompoundRationale
Serotonin 5-HT2A[³H]KetanserinDOI / 2C-BPrimary target for hallucinogenic activity. The 2,5-substitution pattern mimics the 2,5-dimethoxy ring of 2C-B.
5-HT2C[³H]MesulergineSerotoninLinked to satiety and anxiety; selectivity against 2A is crucial for safety.
Dopamine D2[³H]RacloprideHaloperidolAssesses antipsychotic potential or psychotomimetic side effects.
Adrenergic α2A[³H]RX821002ClonidineCommon off-target for phenethylamines; affects cardiovascular stability.
Sigma σ1-PentazocineHaloperidolHalogenated phenyl rings often show high affinity for Sigma-1 (neuroprotection/modulation).
Protocol B: Monoamine Transporter Panel

Method: Scintillation Proximity Assay (SPA) or Filtration. Rationale: The N-methyl group suggests potential psychostimulant activity (DAT/NET interaction).

  • DAT (Dopamine Transporter): Ligand [³H]WIN 35,428.

  • NET (Norepinephrine Transporter): Ligand [³H]Nisoxetine.

  • SERT (Serotonin Transporter): Ligand [³H]Citalopram.

Expert Insight: If the compound shows high affinity for DAT and NET but low affinity for 5-HT2A , it behaves as a stimulant (reuptake inhibitor/releaser). If it favors 5-HT2A , it is likely a psychedelic.

Phase II: Functional Activity Assessment

Binding affinity does not imply efficacy. You must determine if the compound is an Agonist , Antagonist , or Inverse Agonist .

Assay 1: 5-HT2A Functional Screen (Calcium Flux)
  • System: HEK293 cells stably expressing human 5-HT2A.

  • Readout: Intracellular Calcium ([Ca²⁺]i) mobilization using FLIPR (Fluorometric Imaging Plate Reader).

  • Protocol:

    • Load cells with Fluo-4 AM dye.

    • Incubate for 45 min at 37°C.

    • Inject compound (0.1 nM – 10 µM).

    • Measure fluorescence increase (Gq-coupled pathway activation).

  • Interpretation:

    • Full Agonist: Emax > 80% of Serotonin.

    • Partial Agonist: Emax 20–80% (Typical for psychedelics like 2C-B).

    • Antagonist: No response; blocks Serotonin-induced flux.

Assay 2: Monoamine Uptake vs. Release
  • Differentiation: Is it a Reuptake Inhibitor (like Cocaine) or a Releaser (like Amphetamine)?

  • Method: Pre-load synaptosomes or transfected cells with [³H]Dopamine.

    • Inhibition: Add compound + [³H]DA simultaneously. Measure uptake.

    • Release: Pre-load cells with [³H]DA, wash, then add compound. Measure radioactivity in the supernatant.

  • Prediction: The N-methyl group often facilitates translocation, suggesting this compound may act as a releasing agent .

Phase III: ADME-Tox & Safety Profiling

Halogenated compounds present specific metabolic and toxicological risks that must be cleared early.

hERG Channel Inhibition (Cardiotoxicity)
  • Risk: Lipophilic, basic amines are prone to blocking the hERG potassium channel, leading to QT prolongation and arrhythmias.

  • Method: Automated Patch-Clamp (e.g., QPatch).

  • Threshold: IC50 < 10 µM is a "Red Flag" for drug development.

Metabolic Stability (Microsomal Incubations)
  • System: Pooled Human Liver Microsomes (HLM) + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent compound depletion.

  • Expectation: The 2-Cl and 5-Br substitutions block the primary metabolic "soft spots" on the phenyl ring. Expect high metabolic stability (long half-life), necessitating careful dosing in in vivo models to avoid accumulation.

MAO Inhibition Screen
  • Target: Monoamine Oxidase A and B (MAO-A/B).[2]

  • Rationale: Phenethylamines can inhibit MAO, leading to hypertensive crises (Serotonin Syndrome) if co-administered with other serotonergics.

  • Method: Fluorometric assay using Amplex Red.

Data Interpretation & Next Steps

Profile ObservedLikely ClassificationRecommended Next Step
High 5-HT2A Affinity + Agonism Psychedelic / Hallucinogen Head-Twitch Response (HTR) assay in mice (Gold standard in vivo model).
High DAT/NET Affinity Psychostimulant Locomotor activity assay; Conditioned Place Preference (CPP).
High 5-HT2A + High MAO Inhibition High Risk / Toxicant Stop development; high risk of Serotonin Syndrome.
No CNS Activity Inactive Evaluate for peripheral targets (e.g., adrenergic vascular effects).
References
  • Eshleman, A. J., et al. (1999). Therapeutic potential of substituted phenethylamines: Structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics .

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology .

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: Mechanism of action and adverse effects. Archives of Toxicology .

  • SwissADME. (2024). In silico ADME prediction tool. Swiss Institute of Bioinformatics .

  • PDSP (Psychoactive Drug Screening Program). Protocol for Radioligand Binding Assays. UNC School of Medicine .

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine. The method utilizes a reve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument parameters, sample preparation, and a full validation protocol conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described methodology is suitable for the routine analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine in various sample matrices.

Introduction

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a substituted phenylethylamine derivative. The accurate quantification of such compounds is crucial in pharmaceutical development and manufacturing for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of a broad range of compounds.[1] This application note addresses the need for a validated analytical method for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine by presenting a detailed, step-by-step HPLC protocol. The method has been developed to be simple, rapid, and reliable, making it suitable for high-throughput environments.

The development of this method was guided by the physicochemical properties of the analyte and related aromatic amines. The presence of a substituted phenyl ring provides a chromophore suitable for UV detection. The basic nature of the secondary amine necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. This document provides not only the procedural steps but also the scientific rationale behind the selection of chromatographic conditions and validation parameters.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reference Standard: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (Purity >98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent).

  • Reagents: Potassium dihydrogen phosphate, and orthophosphoric acid.

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for the separation of moderately polar to non-polar compounds.[4] The mobile phase composition of acetonitrile and a phosphate buffer was chosen to provide good separation and peak shape for the basic analyte. The acidic pH of the buffer ensures the amine is in its protonated form, which generally leads to better retention and symmetry on a C18 column.

ParameterSetting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter. The mobile phase is prepared by mixing 600 mL of acetonitrile with 400 mL of the prepared buffer.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase to a target concentration within the linear range is appropriate. For drug products, a more complex extraction may be necessary to remove excipients.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This was evaluated by analyzing a blank (mobile phase), a placebo (if applicable for a drug product), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using the DAD.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] Linearity was evaluated by analyzing the working standard solutions over the range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) > 0.999
Regression Equation y = 15234x + 120
Accuracy

Accuracy is the closeness of the test results to the true value.[3] It was determined by performing recovery studies on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5
100%5050.2100.4
120%6059.799.5
Mean Recovery 99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Type% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[3] They were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] The robustness was evaluated by varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters (e.g., tailing factor, theoretical plates) and the analyte's retention time were monitored. The method was found to be robust within the tested variations.

System Suitability

System suitability testing is an integral part of an analytical procedure. It is used to verify that the chromatographic system is adequate for the intended analysis. The system suitability was assessed by injecting five replicate injections of a 50 µg/mL standard solution.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20008500
% RSD of Peak Areas ≤ 2.0%0.8%

Workflow Diagrams

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Inject System Suitability Standards C->D E Inject Samples & Standards D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Workflow for the HPLC analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Method Validation Logic Method_Development Method Development Validation_Protocol Validation Protocol (ICH Q2) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Sources

Application

1H and 13C NMR spectroscopy of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Application Note: Structural Elucidation and Protocol Standardization for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine via 1H and 13C NMR Spectroscopy Introduction & Scope The compound 2-(5-Bromo-2-chlorophenyl)-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Protocol Standardization for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine via 1H and 13C NMR Spectroscopy

Introduction & Scope

The compound 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine represents a specific regioisomer within the halogenated phenethylamine class. Structurally, it consists of a benzene ring substituted at the 2-position with chlorine and the 5-position with bromine, linked to an


-methylethanamine side chain.

Accurate characterization of this molecule is critical due to the potential for regioisomerism (e.g., distinguishing from 2-bromo-5-chloro or 3,4-substituted analogs) which significantly alters pharmacological potency and legal status in forensic contexts. This guide provides a definitive protocol for the NMR-based structural validation of this compound, focusing on distinguishing the unique 1,2,5-aromatic substitution pattern.

Structural Analysis & Theoretical Grounding

Before acquisition, the analyst must understand the expected spectral topology. The 2,5-disubstitution pattern on the aromatic ring creates a distinct spin system that differentiates this molecule from its isomers.

The Aromatic Spin System (ABC/AMX)

The aromatic protons are located at positions 3, 4, and 6 (relative to the ethyl chain at position 1):

  • H3 (Ortho to Cl): Expected as a doublet due to ortho-coupling with H4.

  • H4 (Meta to Cl, Ortho to Br): Expected as a doublet of doublets (dd) due to ortho-coupling with H3 and meta-coupling with H6.

  • H6 (Ortho to Alkyl, Meta to Br): Expected as a doublet (d) due to meta-coupling with H4.

Electronic Effects
  • Chlorine (C2): Inductive electron-withdrawing group (EWG); deshields H3 significantly.

  • Bromine (C5): Inductive EWG; deshields H4 and H6.

  • Side Chain: The

    
    -methyl group will appear as a singlet (free base) or doublet (salt form due to coupling with NH).
    

Experimental Protocols

Protocol A: Sample Preparation

Choice of solvent is the single most critical variable. Phenethylamines are often isolated as Hydrochloride (HCl) salts. Using CDCl


 for salts results in broad, uninformative ammonium signals and poor solubility.
ParameterMethod A: Free Base Method B: HCl Salt (Recommended)
Target Mass 5–10 mg10–15 mg
Solvent CDCl

(Chloroform-d)
DMSO-d

(Dimethyl sulfoxide-d

)
Additive NoneNone (TMS usually internal)
Rationale Sharp signals, distinct NH (broad singlet).Solubilizes salt; slows proton exchange, sharpening the NH

signal to a broad doublet.
Vessel 5mm Precision NMR Tube5mm Precision NMR Tube

Step-by-Step Preparation (Method B):

  • Weigh 12 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Vortex for 30 seconds until fully dissolved.

  • Transfer to NMR tube.[1]

  • Critical Step: Wipe the outside of the tube with isopropanol to remove fingerprints (prevents lipid artifacts).

Protocol B: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes

H Standard
zg30161.0 sStandard proton.

H Quantitative
zg6410.0 sFor purity assay (qNMR).

C {1H}
zgpg305122.0 sProton decoupled.
DEPT-135 dept1352562.0 sDistinguishes CH/CH

(up) from CH

(down).
COSY cosygpppqf81.5 sEstablishes H-H connectivity.

Data Analysis & Interpretation

H NMR Chemical Shift Data (Predicted in DMSO-d )

Note: Values are calculated based on substituent additivity rules (Z-scores) for the HCl salt form.

Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH

8.8 – 9.2br s / br d2H-Ammonium protons (deshielded).
H3 7.45d1H

Ortho to Cl; deshielded.
H4 7.38dd1H

Ortho to Br, Meta to Cl.
H6 7.25d1H

Ortho to alkyl chain.

-CH

3.15m (br)2H-Adjacent to Nitrogen (deshielded).

-CH

3.05t2H

Benzylic position.
N-CH

2.60s (or d)3H(

)
Methyl group on Nitrogen.
C NMR Chemical Shift Data
Carbon Type

(ppm)
DEPT-135 PhaseAssignment
C2 (quat) ~133.0InvisibleC-Cl (Quaternary).
C1 (quat) ~138.0InvisibleC-Alkyl (Quaternary).
C3 (CH) ~131.5Positive (+)Aromatic CH.
C4 (CH) ~130.0Positive (+)Aromatic CH.
C6 (CH) ~132.0Positive (+)Aromatic CH.
C5 (quat) ~119.5InvisibleC-Br (Quaternary, shielded by heavy atom effect).

-CH

~48.0Negative (-)Methylene next to Nitrogen.

-CH

~32.0Negative (-)Benzylic Methylene.
N-CH

~33.0Positive (+)N-Methyl group.

Visualization of Structural Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision matrix for verifying the 2,5-substitution pattern versus common isomers (e.g., 2,4- or 3,4-substitution).

G Start Crude Sample (2-(5-Bromo-2-chlorophenyl)-N-methylethanamine) Solvent Dissolve in DMSO-d6 (Prevents H/D exchange of NH) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Aromatic_Check Analyze Aromatic Region (7.0 - 7.6 ppm) H1_Acq->Aromatic_Check Pattern_Decision Coupling Pattern? Aromatic_Check->Pattern_Decision Path_25 1x d (8Hz) 1x dd (8Hz, 2Hz) 1x d (2Hz) Pattern_Decision->Path_25 Matches Path_34 1x d (8Hz) 1x d (2Hz) 1x dd (8Hz, 2Hz) (Shift differences) Pattern_Decision->Path_34 Mismatch C13_Check Acquire 13C & DEPT-135 Verify 3x Quaternary Carbons Path_25->C13_Check Reject REJECT: Isomer Detected Path_34->Reject Confirm CONFIRMED: 2,5-Substitution Pattern C13_Check->Confirm

Caption: Logical workflow for confirming the specific 2,5-dihalogenated regioisomer using coupling constant analysis.

Diagram 2: COSY Correlation Map

This diagram visualizes the expected Homonuclear Correlation Spectroscopy (COSY) signals, which confirm which protons are neighbors.

COSY H3 H3 (Aromatic) ~7.45 ppm H4 H4 (Aromatic) ~7.38 ppm H3->H4 Strong (Ortho) H6 H6 (Aromatic) ~7.25 ppm H4->H6 Weak (Meta) CH2_Beta Beta-CH2 ~3.05 ppm H6->CH2_Beta NOESY Only (Spatial Proximity) CH2_Alpha Alpha-CH2 ~3.15 ppm CH2_Alpha->CH2_Beta Strong (Vicinal) NH NH Group CH2_Alpha->NH Medium (if salt) NMe N-Methyl ~2.60 ppm NH->NMe Medium (if salt)

Caption: Expected COSY correlations. Solid lines indicate scalar coupling (through-bond). The H3-H4 ortho coupling is the strongest aromatic signal.

Troubleshooting & Optimization

Issue: Broad or Missing Amine Signals

  • Cause: Rapid proton exchange with water in the solvent.

  • Solution: Ensure DMSO-d

    
     is from a fresh ampoule. If using CDCl
    
    
    
    , shake the sample with D
    
    
    O; the NH signal will disappear (exchange), confirming its assignment, but DMSO is preferred for structural characterization [1].

Issue: Overlap of Aromatic Signals

  • Cause: The chemical shift difference between H3 and H4 is small.

  • Solution: Run the spectrum at a higher field (e.g., 600 MHz vs 400 MHz) or use a Gaussian window function (lb = -0.3, gb = 0.3) during processing to enhance resolution.

Issue: "Extra" Peaks in Aliphatic Region

  • Cause: Rotamers.

    
    -methyl phenethylamines can exhibit rotamerism around the C-N bond, especially in acidic media.
    
  • Solution: Variable Temperature (VT) NMR. Heating the sample to 45°C usually coalesces rotameric peaks into a single average set [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2]

  • Dawson, B. A., et al. (1994). "NMR spectroscopy of some phenethylamine derivatives." Forensic Science International, 67(3), 179-191.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2023). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry Department.

Sources

Method

Applications of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine in neuroscience research

Application Note: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine in Neuroscience Research Executive Summary 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (hereafter referred to as 5-Br-2-Cl-NMPEA ) is a halogenated phenet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine in Neuroscience Research

Executive Summary

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (hereafter referred to as 5-Br-2-Cl-NMPEA ) is a halogenated phenethylamine derivative utilized in neuroscience as a pharmacological probe.[1][2] Structurally analogous to both trace amines and substituted amphetamines, its specific 2,5-dihalogenated substitution pattern and N-methylation provide a unique steric and electronic profile for interrogating monoaminergic signaling pathways.[1][2]

This compound is primarily applied in:

  • Structure-Activity Relationship (SAR) Studies : Mapping the steric tolerance of the orthosteric binding sites of Serotonin (5-HT) and Dopamine (DA) transporters.[1][2]

  • Receptor Selectivity Profiling : Differentiating between 5-HT2 receptor subtypes (2A vs. 2C) and Trace Amine-Associated Receptors (TAAR1).

  • Metabolic Stability Analysis : Investigating the role of halogenation in blocking metabolic degradation by Monoamine Oxidases (MAO).[1][2]

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine
Common Code 5-Br-2-Cl-NMPEA
Chemical Class Halogenated Phenethylamine
Molecular Formula C

H

BrClN (Free base) / C

H

BrCl

N (HCl salt)
Molecular Weight ~248.55 g/mol (Free base)
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Water (as HCl salt)
Storage -20°C, desiccated, protected from light

Mechanism of Action & Neuroscience Applications

Monoamine Transporter Modulation

The 2-chloro substituent (ortho position) introduces significant steric bulk, potentially reducing substrate affinity for Monoamine Oxidase (MAO) while maintaining affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1][2] The 5-bromo substituent (meta position) enhances lipophilicity and is often associated with increased 5-HT affinity in phenethylamine SAR (Structure-Activity Relationships).[1][2]

  • Application : Use 5-Br-2-Cl-NMPEA to determine the transport-to-release ratio .[1][2] Unlike simple reuptake inhibitors (e.g., cocaine), N-methylated phenethylamines often act as substrates that reverse transporter flux.[1][2]

5-HT2 Receptor Selectivity

Halogenated phenethylamines are classic probes for 5-HT2 receptors.[1][2] The 2,5-substitution pattern is a bioisostere of the 2,5-dimethoxy pattern found in psychedelic phenethylamines (e.g., 2C-B).[1][2] However, the replacement of oxygen with chlorine/bromine alters the hydrogen bonding potential and electrostatic surface potential.[1][2]

  • Application : Assess the functional selectivity (biased agonism) at 5-HT2A vs. 5-HT2C receptors to study non-hallucinogenic therapeutic pathways for obesity or addiction.[1][2]

Trace Amine-Associated Receptor 1 (TAAR1) Activation

N-methylphenethylamines are potent TAAR1 agonists.[1][2] Activation of TAAR1 modulates dopaminergic firing rates and is a target for antipsychotic and addiction therapeutics.[1][2]

  • Application : Use as a tool compound to measure cAMP accumulation in TAAR1-overexpressing HEK293 cells.[1][2]

Visualization: Signaling Pathways

G cluster_membrane Synaptic Membrane Compound 5-Br-2-Cl-NMPEA SERT SERT (5-HT Transporter) Compound->SERT Bind/Translocate DAT DAT (DA Transporter) Compound->DAT Bind/Translocate TAAR1 TAAR1 (G_s coupled) Compound->TAAR1 Agonist HT2A 5-HT2A (G_q coupled) Compound->HT2A Partial Agonist? Release Monoamine Efflux (Reverse Transport) SERT->Release Substrate Action DAT->Release Substrate Action cAMP cAMP Accumulation TAAR1->cAMP Gs Activation Ca2 Intracellular Ca2+ Release HT2A->Ca2 Gq/PLC Pathway

Caption: Putative signaling mechanisms of 5-Br-2-Cl-NMPEA involving transporter reversal and receptor activation.[1][2]

Detailed Experimental Protocols

Protocol A: Radioligand Binding Competition Assay

Objective : Determine the affinity (


) of 5-Br-2-Cl-NMPEA for SERT and DAT.

Materials :

  • Rat brain synaptosomes or transfected HEK293 membranes.[1][2]

  • Radioligands: [

    
    H]-Citalopram (SERT), [
    
    
    
    H]-WIN35,428 (DAT).[1][2]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][2]

Step-by-Step Procedure :

  • Preparation : Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 10-20 µg protein/well.[1][2]

  • Dilution Series : Prepare 10 serial dilutions of 5-Br-2-Cl-NMPEA in DMSO (Range: 10 pM to 100 µM). Final DMSO concentration < 1%.[1][2]

  • Incubation :

    • Mix 50 µL Membrane + 25 µL Radioligand (

      
       concentration) + 25 µL Test Compound.[1][2]
      
    • Incubate at 25°C for 60 minutes (equilibrium).

    • Define Non-Specific Binding (NSB) using 10 µM Paroxetine (SERT) or GBR-12909 (DAT).[1][2]

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification : Add scintillation cocktail and count CPM.

  • Analysis : Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Monoamine Release Assay

Objective : Distinguish between reuptake inhibition and substrate-induced release.

Materials :

  • Synaptosomes pre-loaded with [

    
    H]-DA or [
    
    
    
    H]-5-HT.[1][2]
  • Superfusion chambers.[1][2]

Step-by-Step Procedure :

  • Loading : Incubate synaptosomes with tritiated neurotransmitter for 15 min at 37°C. Wash 2x to remove extracellular isotope.

  • Basal Collection : Superfuse with Krebs-Ringer buffer (flow rate 0.5 mL/min) for 20 min to establish stable baseline.

  • Stimulation : Switch to buffer containing 5-Br-2-Cl-NMPEA (e.g., 1 µM, 10 µM) for 5 minutes.

  • Collection : Collect fractions every 1 minute.

  • Lysis : Lyse remaining synaptosomes to determine total remaining radioactivity.[1][2]

  • Calculation : Express release as fractional rate (% of total content released per minute). A sharp peak indicates releaser activity; a flat baseline (with blockade of tyramine effect) indicates reuptake inhibitor .[1][2]

Data Presentation & Interpretation

Expected Results Table (Hypothetical SAR Projection)

TargetParameterExpected OutcomeInterpretation
SERT

50 - 200 nMModerate affinity due to 5-Br substituent.[1][2]
DAT

100 - 500 nMAffinity retained; 2-Cl may reduce potency vs. unsubstituted.
5-HT2A

> 1 µMLow potency expected (lack of H-bonding 2,5-dimethoxy groups).[1][2]
TAAR1 cAMPPotent AgonistN-methylphenethylamine core drives TAAR1 activation.[1][2]

Safety & Handling

  • Hazard Identification : Halogenated phenethylamines are potent CNS active compounds.[1][2] Treat as a potential psychostimulant and neurotoxin until fully characterized.[1][2]

  • PPE : Wear nitrile gloves, lab coat, and safety glasses.[1][2] Handle powder in a fume hood or glove box to avoid inhalation.[1][2]

  • Disposal : Dispose of as hazardous chemical waste (halogenated organic).[1][2]

References

  • Nichols, D. E. (2018).[1][2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1][2] Link[1][2]

  • Simmler, L. D., et al. (2013).[1][2] Pharmacological characterization of novel N-benzyl-substituted phenethylamines. Neuropharmacology. Link

  • Glennon, R. A., et al. (1983).[1][2] Binding of phenylalkylamine derivatives at 5-HT2 receptors: Evidence for a lipophilic binding pocket. Journal of Medicinal Chemistry. Link[1][2]

  • Sotnikova, T. D., et al. (2009).[1][2] Dopamine transporter-dependent and -independent actions of trace amines. European Journal of Pharmacology. Link

  • Lewin, A. H., et al. (2008).[1][2] 2-Substituted analogues of the hallucinogen 2,5-dimethoxy-4-bromoamphetamine (DOB).[1][2] Bioorganic & Medicinal Chemistry. Link

Sources

Application

Standard operating procedure for handling 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Application Notes and Protocols for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Introduction and Scientific Context This document provides a comprehensive guide for the safe handling, storage, and preliminary analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Introduction and Scientific Context

This document provides a comprehensive guide for the safe handling, storage, and preliminary analytical characterization of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine. As a substituted phenethylamine derivative, this compound is of interest to researchers in medicinal chemistry and drug development. The structural motifs, including the halogenated phenyl ring and the N-methylethanamine side chain, suggest potential biological activity. The protocols outlined herein are designed for an audience of trained researchers and scientists. Given the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of laboratory safety and analytical chemistry. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and the rationale for mitigation strategies.

Hazard Identification and Risk Assessment

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Hazard Statement Precautionary Statement Examples
Skin Irritation (Category 2) H315: Causes skin irritation[1] P280: Wear protective gloves/protective clothing.[1][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
Eye Irritation (Category 2A) H319: Causes serious eye irritation[1] P280: Wear eye protection/face protection.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] |

Note: This table is based on the hazard profile of a structurally related compound and should be considered a minimum precaution.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a combination of engineering controls and PPE is mandatory. The primary engineering control is the use of a certified chemical fume hood to prevent the inhalation of vapors or aerosols[4].

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[6]. A face shield may be appropriate for larger quantities or when there is a splash hazard. Prevents eye contact with the compound, which is expected to be a serious irritant[1].
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use[6]. A flame-retardant lab coat should be worn. Minimizes skin contact, preventing irritation[1].

| Respiratory Protection | Not typically required if work is performed in a certified chemical fume hood. If a fume hood is unavailable or in case of a large spill, a full-face respirator with appropriate cartridges should be used[6]. | Protects against respiratory tract irritation from dust or aerosols[1]. |

Standard Operating Procedure for Handling and Storage

Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary items.

  • Personal Protective Equipment: Don the required PPE as detailed in Table 2.

  • Weighing: If the compound is a solid, handle it in the fume hood to avoid generating dust. Use a dedicated spatula and weighing boat.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. If the compound is a liquid, transfer it using a calibrated pipette.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[1][5].

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place[5][6]. The storage area should be secure and away from incompatible materials such as strong oxidizing agents[1].

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[5][6].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[5][6]. If skin irritation occurs, seek medical advice[1].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately[6].

Accidental Release Measures

The following workflow outlines the procedure for managing a spill.

Spill_Response_Workflow Workflow for Spill Response A Spill Occurs B Assess the Situation (Size, Location, Hazard) A->B C Is the spill large or in a poorly ventilated area? B->C D Evacuate the area. Alert safety personnel. C->D Yes E Don appropriate PPE (respirator may be needed). C->E No D->E F Contain the spill with inert absorbent material. E->F G Carefully collect absorbed material into a sealed container. F->G H Decontaminate the spill area. G->H I Dispose of waste according to institutional and local regulations. H->I

Caption: Workflow for handling an accidental spill.

Protocols for Analytical Characterization

The following are proposed starting protocols for the analytical characterization of 2-(5-bromo-2-chlorophenyl)-N-methylethanamine. These methods are based on standard practices for small molecule analysis and will likely require optimization[7][8].

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the target compound from potential impurities.

Table 3: Suggested RP-HPLC Method Parameters

Parameter Suggested Condition Rationale
Column C18, 2.1 x 100 mm, 2.7 µm A C18 column provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for better peak shape and ionization in MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile A common organic solvent for reverse-phase chromatography.
Gradient 10% B to 95% B over 10 minutes A broad gradient is a good starting point for method development.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °C Provides reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD) Aromatic rings in the structure suggest strong UV absorbance.

| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for confirming the identity of a compound by determining its mass-to-charge ratio and fragmentation pattern[9].

Table 4: Hypothetical LC-MS/MS Parameters | Parameter | Value | | --- | --- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine group is readily protonated. | | Precursor Ion [M+H]⁺ (Calculated) | C9H12BrClN⁺ = 248.98 | Based on the molecular formula. | | Collision Energy | To be optimized (e.g., 10-40 eV) | | | Hypothetical Product Ions | Fragments corresponding to the loss of the N-methyl group, or cleavage of the ethylamine side chain. |

Analytical_Workflow Analytical Characterization Workflow A Sample Preparation (Dissolve in suitable solvent) B RP-HPLC Analysis A->B D LC-MS/MS Analysis A->D F Structure Elucidation by NMR (¹H, ¹³C) A->F C Assess Purity by UV/DAD B->C G Data Analysis and Reporting C->G E Confirm Identity by [M+H]⁺ and Fragmentation Pattern D->E E->G F->G

Caption: A typical workflow for analytical characterization.

Disposal Considerations

All waste containing 2-(5-bromo-2-chlorophenyl)-N-methylethanamine must be disposed of as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][4]. Do not allow the chemical to enter drains or the environment[6].

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025, July 2).
  • 2-(5-bromo-2-thienyl)Furan Safety Data Sheets - Echemi.
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - AK Scientific, Inc.
  • 2-(2-Bromo-4-methylphenoxy)-N-methylethanamine hydrochloride | ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl) - PubMed. (2005, October 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2K0AOXcp-ppouJ9JhG2gTv-S6YhO-lkRpgNCQGZFKapvn1XMziyxpHWoSLvKlVY3Ib08QEKep5naLfQWVAElAwPYR6oOs47WaD1oGGi2ZRavGJ4Fr1ezMcEFgwk3bVtn1Org=
  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents.
  • 1-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N,N-dimethyl-methanamine | C16H17BrClNO | CID - PubChem.
  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (2012, August 3).
  • 2-(5-Bromo-2-methyl-4-nitroimidazol-1-yl)-1-(2-chlorophenyl)ethanone - ResearchGate. (2025, August 10).
  • methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate - MilliporeSigma.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C15H12BrClO2 - PubChem.
  • Safety Data Sheet - MedchemExpress.com. (2022, September 23).
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Publishing.
  • 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene - ChemicalBook. (2025, October 18).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Safety Data Sheet: N,N-diethylethanamine - Carl ROTH.
  • 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative | IDR - Dove Medical Press. (2024, July 11).
  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 - MDPI. (2024, November 5).
  • (5-broMo-2-chlorophenyl)(2-ethoxyphenyl)Methanone - ChemicalBook.
  • 2 - SAFETY DATA SHEET. (2016, October 25).
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. (2024, July 23).
  • (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS - ResearchGate.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.

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Method

Application Note: A Systematic Approach to In Vitro Dosage Determination for Novel Bioactive Compounds

Introduction The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. A critical, yet often challenging, step in this process is the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. A critical, yet often challenging, step in this process is the determination of an appropriate dosage range for various cell-based assays. This is particularly true for uncharacterized compounds, such as the hypothetical molecule 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine, which we will refer to as "Compound X" throughout this guide. An accurately defined dosage range is paramount for generating meaningful and reproducible data, ensuring that observed biological effects are target-specific and not a consequence of cytotoxicity.[1][2]

This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically determine the appropriate in vitro dosage of a novel compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, multi-stage workflow that begins with establishing a toxicity profile and progresses to specific target engagement and functional assays. The causality behind each experimental choice will be explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

The Foundational Workflow: A Multi-Pillar Approach to Dosage Determination

The process of defining an in vitro dosage is not a single experiment but a tiered approach. Each stage provides crucial information that informs the next, progressively narrowing the concentration range from a broad spectrum to a refined, therapeutically relevant window. Our approach is built on three pillars: assessing cytotoxicity, confirming target engagement, and evaluating functional response.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Biological Function A Broad Range Cytotoxicity Screening (e.g., MTT Assay) B Determine Maximum Non-Toxic Concentration A->B Identifies upper dosage limit C Target Engagement Assays (e.g., Radioligand Binding, CETSA) B->C Guides dosage for binding studies D Quantify Binding Affinity (Kd/Ki) C->D Confirms direct interaction with target E Functional Assays (e.g., cAMP, Calcium Flux) D->E Informs concentrations for functional testing F Determine Potency (EC50/IC50) E->F Measures biological effect G Optimal In Vitro Dosage Range F->G Defines Therapeutic Window

Caption: A logical workflow for determining the in vitro dosage of a novel compound.

Phase 1: Establishing the Cytotoxicity Profile

Before investigating the specific effects of Compound X, it is crucial to determine the concentration range at which it is not toxic to the cells.[2] Cell viability assays are fundamental for this purpose, providing a measure of overall cellular health.[3] A commonly used and cost-effective method is the MTT assay, which measures the metabolic activity of living cells.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol 1: Broad-Range Cytotoxicity Screening using MTT Assay
  • Cell Seeding:

    • Culture the selected cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa or MCF-7 if applicable) to approximately 80% confluency.[7]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).[7]

    • After the 24-hour incubation, gently remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of Compound X. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.[7]

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24 or 48 hours).[7]

  • MTT Assay Procedure:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C.[5][6]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic isopropanol) to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4][9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation: Hypothetical Cytotoxicity of Compound X
Concentration of Compound X% Cell Viability (Mean ± SD)
Vehicle Control (0 µM)100 ± 4.5
0.1 µM98.2 ± 5.1
1 µM95.7 ± 4.8
10 µM91.3 ± 6.2
50 µM85.1 ± 5.5
100 µM52.4 ± 7.1
250 µM15.8 ± 3.9
500 µM5.2 ± 2.1
1 mM1.9 ± 1.5

From this data, a CC50 value of approximately 100 µM is determined. For subsequent target-specific assays, it is advisable to use concentrations well below this value (e.g., ≤ 10 µM) to avoid confounding cytotoxic effects.

Phase 2: Confirming Target Engagement

Once a non-toxic concentration range is established, the next crucial step is to confirm that Compound X directly interacts with its intended molecular target.[10][11] Target engagement assays provide evidence that the compound binds to the target protein in a cellular context.[12] The choice of assay depends on the nature of the target. For G-protein coupled receptors (GPCRs), a common target class, radioligand binding assays are considered a gold standard.[13][14]

Principle of Radioligand Binding Assays

These assays measure the direct binding of a radiolabeled ligand to its receptor.[15] In a competitive binding assay, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (e.g., Compound X).[13] The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).[13]

Protocol 2: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.[16]

    • Centrifuge the homogenate to pellet the membranes.[16]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[16]

    • Determine the protein concentration using a standard method like the BCA assay.[16]

  • Assay Procedure:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[16][17]

      • 150 µL of the membrane preparation (e.g., 10-20 µg of protein).[16]

      • 50 µL of varying concentrations of Compound X (the competitor).

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[16]

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[17]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[17]

    • Plot the percentage of specific binding against the logarithm of the competitor (Compound X) concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity of Compound X
Concentration of Compound X% Specific Binding (Mean ± SD)
0 nM100 ± 5.2
1 nM92.1 ± 6.1
10 nM75.4 ± 4.9
50 nM51.2 ± 5.5
100 nM30.8 ± 4.3
500 nM12.5 ± 3.1
1 µM5.6 ± 2.4

This data would yield an IC50 of approximately 50 nM, from which a Ki value can be calculated, confirming that Compound X binds to the target receptor within a specific concentration range.

Phase 3: Evaluating Functional Response

Confirming that a compound binds to a target is essential, but it is equally important to demonstrate that this binding event translates into a biological response. Functional assays measure the downstream consequences of target engagement, such as the modulation of second messenger pathways.[18][19] For many GPCRs, activation or inhibition leads to changes in intracellular cyclic AMP (cAMP) levels.[20][21]

Principle of cAMP Assays

cAMP assays quantify the concentration of this second messenger in cell lysates.[21] Many modern assays are based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.[20][22] For instance, in some formats, a decrease in signal (e.g., light output) corresponds to an increase in intracellular cAMP.[21]

Protocol 3: Functional cAMP Accumulation Assay
  • Cell Preparation:

    • Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in an appropriate stimulation buffer. The concentration range should be guided by the Ki value obtained from the binding assay (e.g., spanning several orders of magnitude around the Ki).

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation or inhibition.[23][24]

  • Cell Lysis and Detection:

    • Lyse the cells according to the specific assay kit instructions.

    • Add the detection reagents, which typically include a labeled cAMP analog and a specific antibody.[22]

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the immunoassay to reach equilibrium.[24]

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the assay technology (e.g., HTRF or luminescence).

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the Compound X concentration.

    • Use a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

G cluster_0 GPCR Signaling Cascade CompoundX Compound X (Agonist) GPCR GPCR G-Protein Coupled Receptor CompoundX->GPCR Binds & Activates G_Protein G-Protein (Gs) α, β, γ subunits GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Substrates

Caption: A simplified signaling pathway for a Gs-coupled GPCR, a potential target for Compound X.

Data Presentation: Hypothetical Functional Potency of Compound X
Concentration of Compound XcAMP Concentration (nM) (Mean ± SD)
0 nM1.5 ± 0.2
0.1 nM1.8 ± 0.3
1 nM5.2 ± 0.6
10 nM15.8 ± 1.9
100 nM28.5 ± 3.1
1 µM29.1 ± 2.8
10 µM29.5 ± 3.3

This data would indicate an EC50 value of approximately 10 nM, defining the concentration at which Compound X produces a half-maximal functional response.

Conclusion: Synthesizing the Data for an Optimal Dosage

By systematically progressing through these three phases, we have established a comprehensive in vitro profile for our hypothetical Compound X.

  • Cytotoxicity (CC50): ~100 µM. This defines the upper limit to avoid non-specific cell death.

  • Binding Affinity (Ki): ~50 nM. This confirms direct interaction with the target.

  • Functional Potency (EC50): ~10 nM. This quantifies the concentration required for a biological effect.

Based on this integrated dataset, an appropriate dosage range for further in vitro assays investigating the mechanism of action of Compound X would be between 1 nM and 1 µM . This range is well below the cytotoxic threshold, encompasses the effective concentration for the biological response, and is centered around the binding affinity. This logical, evidence-based approach to dosage determination is fundamental to the successful and efficient progression of any novel compound in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Discovery, T. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Molecular Devices. (n.d.). Cell Viability Assays.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.
  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Meso Scale Discovery. (n.d.). cAMP Assay - 96-Well - Product Insert.
  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • Abcam. (n.d.). Cell viability assays.
  • ACS Publications. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • MDC. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • ACS Publications. (n.d.). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • Nature. (2016, December 5). Quantitating drug-target engagement in single cells in vitro and in vivo.
  • NIH. (n.d.). Determining target engagement in living systems.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • PubMed Central. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
  • Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Journal of Pharmaceutical Research. (2020, March 12). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations.

Sources

Application

Mass spectrometry fragmentation pattern of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Application Note: Mass Spectrometry Characterization of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Executive Summary This technical guide details the mass spectrometric characterization of 2-(5-Bromo-2-chlorophenyl)-N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Characterization of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Executive Summary

This technical guide details the mass spectrometric characterization of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative.[1] Given its structural similarity to controlled substances and novel psychoactive substances (NPS), accurate identification is critical for forensic and pharmaceutical research.

This protocol focuses on distinguishing the unique isotopic "fingerprint" resulting from the simultaneous presence of Bromine and Chlorine, and mapping the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Chemical Identity & Physicochemical Properties

PropertyDetail
IUPAC Name 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine
Common Name 5-Bromo-2-chloro-N-methylphenethylamine
Molecular Formula C

H

BrClN
Monoisotopic Mass 246.9763 Da (

Br,

Cl)
Molecular Weight 248.55 g/mol (Average)
Key Structural Features Secondary amine (N-methyl), di-halogenated phenyl ring (2-Cl, 5-Br)

Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) to create a 1 mg/mL stock.

  • Working Standard (GC-MS): Dilute stock 1:100 in Ethyl Acetate (final conc. 10 µg/mL). Note: Avoid protic solvents like methanol for GC if derivatization is not performed to prevent peak tailing.

  • Working Standard (LC-MS): Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (final conc. 1 µg/mL).[1]

GC-MS Acquisition Parameters (EI)
  • Instrument: Single Quadrupole GC-MS.[1]

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program:

    • Hold 80°C for 1.0 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5.0 min.

  • Source Temp: 230°C | Transfer Line: 280°C.[1]

  • Ionization: Electron Impact (70 eV).[1][2]

  • Scan Range: m/z 40–350.[1]

LC-MS/MS Acquisition Parameters (ESI)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 mins.

  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 3500 V.

Results & Discussion: Fragmentation Analysis

Isotopic Pattern Analysis (The "Fingerprint")

The most diagnostic feature of the molecular ion is the isotopic cluster caused by the combination of Chlorine (


Cl/

Cl, ~3:1) and Bromine (

Br/

Br, ~1:1).[1]

Theoretical Abundance Ratios for [M]+:

  • m/z 247 (M):

    
    Cl + 
    
    
    
    Br
    
    
    Relative Intensity ~77%[1]
  • m/z 249 (M+2): (

    
    Cl + 
    
    
    
    Br) AND (
    
    
    Cl +
    
    
    Br)
    
    
    Relative Intensity 100% (Base of Cluster) [1]
  • m/z 251 (M+4):

    
    Cl + 
    
    
    
    Br
    
    
    Relative Intensity ~24%[1]

Interpretation: Unlike mono-halogenated compounds, this molecule exhibits a "saddle" or "dome" shaped cluster where the middle peak (M+2) is the most intense. This confirms the presence of one Br and one Cl .

Electron Ionization (EI) Fragmentation Pathway

Under 70 eV EI, phenethylamines undergo predictable fragmentation dominated by


-cleavage .[1]

Key Fragments:

  • Base Peak (m/z 44): The dominant ion is the N-methyl iminium ion formed by the cleavage of the C

    
    -C
    
    
    
    bond.
    • Structure:

      
      
      
    • Mechanism: The radical site on the nitrogen directs the cleavage, expelling the bulky halogenated benzyl radical.

    • Diagnostic Value: Confirms the N-methyl ethylamine side chain.[1]

  • Benzyl/Tropylium Cation (m/z 203/205/207):

    • Structure:

      
      
      
    • Formation: The charge is retained on the aromatic ring (less favorable than the amine, so lower intensity).

    • Pattern: Retains the Br/Cl isotopic signature (3:4:1 ratio).

  • Molecular Ion (m/z 247/249/251):

    • Intensity: Typically weak (<5%) due to the stability of the amine fragment, but detectable.

Electrospray Ionization (ESI-MS/MS) Pathway

In ESI(+), the protonated molecule


 is observed at m/z 248, 250, 252 .

CID Fragmentation (MS/MS):

  • Neutral Loss of Methylamine (31 Da):

    • Precursor (250)

      
       Product (219).[1]
      
    • Mechanism: Inductive cleavage leading to the formation of a substituted phenonium ion or benzyl cation.

  • Formation of Halogenated Tropylium (m/z 203/205):

    • Loss of the entire ethylamine side chain (Neutral loss 45 Da).

    • This is the major transition used for MRM quantification.

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways under EI conditions, highlighting the formation of the base peak and the diagnostic benzyl cluster.

Fragmentation cluster_legend Legend M Molecular Ion (M+•) [Ar-CH2-CH2-NHMe]+• m/z 247/249/251 AlphaCleavage α-Cleavage (Dominant Pathway) M->AlphaCleavage -e- (70 eV) InductiveCleavage Inductive Cleavage (Charge Retention on Ring) M->InductiveCleavage Iminium N-Methyl Iminium Ion [CH2=NHMe]+ m/z 44 (Base Peak) AlphaCleavage->Iminium Charge on N (Low IE) BenzylRadical Benzyl Radical [Ar-CH2]• (Neutral Loss) AlphaCleavage->BenzylRadical BenzylCation Halogenated Benzyl Cation [Ar-CH2]+ m/z 203/205/207 InductiveCleavage->BenzylCation Charge on Ar AmineRadical Amine Radical [CH2-NHMe]• (Neutral Loss) InductiveCleavage->AmineRadical key Ar = 5-Bromo-2-chlorophenyl IE = Ionization Energy

Figure 1: Mechanistic pathway of Electron Ionization (EI) fragmentation for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.[1][3] The green path indicates the formation of the base peak (m/z 44).

Summary of Diagnostic Ions

Ion Identitym/z (Nominal)Relative Abundance (EI)Origin
Iminium Ion 44 100% (Base)

-cleavage of ethylamine chain
Benzyl Cation 203 / 205 / 20710–30%Charge retention on aromatic ring
Molecular Ion 247 / 249 / 251< 5%Intact radical cation
Tropylium 168 / 170< 5%Loss of Cl from Benzyl cation (Secondary decay)

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text on

    
    -cleavage mechanisms in amines).
    
  • Scientific Instrument Services. (n.d.).[1] Isotope Distribution Calculator. Retrieved October 26, 2025, from [Link]

  • UNODC. (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime.[1] (General protocols for phenethylamine analysis).

  • PubChem. (2025).[1][4][3] Compound Summary: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Halogenated Phenethylamines Core Synthesis Architecture To improve the yield of 2-(5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Halogenated Phenethylamines

Core Synthesis Architecture

To improve the yield of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , you must move away from direct alkylation or standard LAH reductions.[1][2] The presence of two halogens (Bromine at C5, Chlorine at C2) on the aromatic ring creates a high risk of dehalogenation (reductive stripping of the halogens) when using aggressive reducing agents.[2]

We recommend the Amide Reduction Protocol using Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) . This method offers superior chemoselectivity compared to Lithium Aluminum Hydride (LAH) and avoids the over-alkylation issues common with nucleophilic substitution.

The Recommended Pathway (Method A)[2]

SynthesisPath Start Start: 2-(5-Bromo-2-chlorophenyl)acetic acid Step1 Amide Coupling (CDI or SOCl2 + MeNH2) Start->Step1 Activation Inter Intermediate: N-Methyl Amide Step1->Inter Formation Step2 Selective Reduction (BH3·DMS) Inter->Step2 Reduction Quench Critical Workup (Acidic MeOH Reflux) Step2->Quench Complex Breaking Final Target: 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Quench->Final Isolation

Figure 1: The optimized synthetic pathway prioritizing chemoselectivity and mono-alkylation control.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by researchers working with halogenated phenethylamines.

Issue 1: "I am losing the Bromine atom during reduction."

Diagnosis: You are likely using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (Pd/C).[1] Technical Insight: Aryl bromides are susceptible to oxidative addition by transition metals (Pd) or nucleophilic attack by strong hydrides (LAH), leading to hydrodehalogenation.[2] Solution: Switch to Borane-DMS (BH₃[1][2]·DMS) or Borane-THF .[1]

  • Why: Borane acts as an electrophilic reducing agent.[1] It coordinates to the amide oxygen, activating it for hydride transfer. It is significantly less reactive toward aryl halides than nucleophilic hydrides like LAH [1, 4].[1]

Issue 2: "The reaction shows completion on TLC, but I get low yield after workup."

Diagnosis: Incomplete hydrolysis of the Borane-Amine complex.[1] Technical Insight: Borane reductions of amides do not produce the free amine directly.[3] They form a stable Borane-Amine adduct (R-NH-CH₃[1][2] · BH₃). This complex is often stable to water and mild base, meaning it stays in the organic layer or is lost during extraction, mimicking "low yield." Solution: You must perform a vigorous acidic quench .[1]

  • Protocol: After the reduction, add Methanol carefully (evolution of H₂), followed by concentrated HCl. Reflux the mixture for 1–2 hours. This destroys the B-N bond and releases the free amine salt [4, 7].[3]

Issue 3: "I see tertiary amine impurities (N,N-dimethyl)."

Diagnosis: If you are using reductive amination (Method B) with an aldehyde and methylamine, you might have an incorrect stoichiometry or pH.[2] Technical Insight: Primary amines are more nucleophilic than ammonia, but secondary amines are even more nucleophilic.[2] In reductive aminations, the product can react with the aldehyde again.[4] Solution:

  • Switch to the Amide Route (Method A): The amide bond is formed before reduction, structurally guaranteeing a secondary amine.

  • If staying with Reductive Amination: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride.[1] STAB is less likely to reduce the aldehyde directly, favoring the imine. Ensure a slight excess of Methylamine [6, 8].[1]

Detailed Experimental Protocol (High-Yield Optimization)

Target: N-Methyl-2-(5-bromo-2-chlorophenyl)acetamide


 Amine.[1][2]
Reagents & Stoichiometry
ReagentEquiv.[1][5]RoleNotes
Amide Precursor 1.0SubstrateDry, free of alcohol.[1][2][6][7]
BH₃·DMS (2M in THF) 3.0 - 4.0Reducing AgentExcess required for complexation.
THF (Anhydrous) SolventMedium0.5 M concentration.[1]
Methanol (MeOH) ExcessQuenchReacts with excess Borane.[1]
HCl (6M or Conc.) ExcessHydrolysisBreaks B-N complex.[1]
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the N-methyl amide (Intermediate) in anhydrous THF. Cool to 0°C.[1][8]

  • Addition: Add BH₃·DMS dropwise via syringe.[1]

    • Note: Evolution of gas may occur.[1][3] Maintain temperature <5°C during addition to prevent runaway exotherms.

  • Reflux: Once addition is complete, warm to Room Temperature (RT), then heat to reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][8] The amide spot should disappear. A new, less polar spot (the Borane-Amine complex) may appear.

  • The Critical Quench (The Yield Maker):

    • Cool the reaction to 0°C.

    • Slowly add Methanol (vigorous H₂ evolution).[1]

    • Add concentrated HCl (approx 1 mL per mmol of substrate).[2]

    • Reflux the acidic mixture for 1 hour. This step is non-negotiable.

  • Workup:

    • Cool to RT. Concentrate in vacuo to remove THF/MeOH.[1]

    • Basify the residue with NaOH (2M) to pH > 12.

    • Extract with Dichloromethane (DCM) x3.[1]

    • Wash organic layer with Brine, dry over Na₂SO₄.[8]

  • Purification:

    • Convert to HCl salt for stability and crystallization: Dissolve freebase in Et₂O, bubble dry HCl gas or add HCl/Dioxane.

Mechanism of Failure (Visualization)

Understanding the "Sticky Complex" trap is vital for yield recovery.

Mechanism Step1 Amide + BH3 Step2 Reduction Occurs (Oxygen removed) Step1->Step2 Trap TRAP: Borane-Amine Complex (R-NH(Me)-BH3) Step2->Trap Branch1 Standard Water Wash Trap->Branch1 Incorrect Workup Branch2 Acidic Reflux (HCl/MeOH) Trap->Branch2 Correct Workup Fail FAILURE: Product lost in aqueous waste or inseparable impurity Branch1->Fail Success SUCCESS: Free Amine Released Branch2->Success

Figure 2: The "Sticky Complex" trap. Standard aqueous workups fail to break the Boron-Nitrogen bond, leading to massive yield loss.

References

  • Organic Chemistry Portal. (2015).[1] Amine Synthesis by Amide Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • Organic Synthesis. (2023). Borane Reductions (using BH3.THF or BH3.Me2S). Retrieved from [Link]

  • Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Wikipedia. (2024).[1] Reductive Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes Reagent Guide. Retrieved from [Link]

  • Chemical Communications. (2012).[1] Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Troubleshooting for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine . This halogenated secondary phenethylamine derivative presents unique handling challenges due to the dual reactivity of its N-methyl secondary amine moiety and its photolabile aryl bromide group.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for researchers and drug development professionals.

Part 1: Core Troubleshooting & FAQs

Q1: My stock solution of the free base is turning yellow/brown over time. What is the mechanism of this degradation, and how can I prevent it? A1: The discoloration is driven by two distinct, concurrent degradation pathways. First, the secondary amine is highly susceptible to oxidative degradation. In the presence of atmospheric oxygen, secondary amines undergo auto-oxidation to form N-oxides and hydroxylamines, which further polymerize into highly conjugated, colored byproducts[1]. Second, the 5-bromo substituent is photolabile. Exposure to ambient UV light induces homolytic cleavage of the C-Br bond, generating reactive aryl radicals that propagate complex degradation cascades[2].

  • Prevention: Store the free base in amber or opaque vials to block UV excitation. Purge the headspace with Argon to displace oxygen. For any storage exceeding 48 hours, conversion to the hydrochloride (HCl) salt is mandatory (see Protocol 1).

Q2: I am observing a white crust forming around the cap of the vial containing the free base. Is the compound precipitating out of an oil? A2: This is not a physical precipitation; it is a chemical reaction. Secondary amines act as strong nucleophiles and readily react with atmospheric carbon dioxide (CO2) to form stable carbamate salts[3]. Because the N-methyl group provides minimal steric hindrance, this parasitic CO2 capture is highly efficient, fundamentally altering the molecular weight, solubility, and pharmacological profile of your compound.

  • Prevention: Always handle the free base in a controlled, inert environment (e.g., a nitrogen-filled glovebox). Ensure vials are tightly sealed with PTFE-lined septa.

Q3: During photochemical assays, my LC-MS data shows a major impurity peak with a mass corresponding to [M-H+ - 79]. What is this? A3: A mass loss of approximately 79/80 Da strongly indicates photolytic debromination. The C-Br bond has a relatively low bond dissociation energy compared to the adjacent C-Cl bond. Under UV irradiation, the aryl bromide undergoes preferential photolytic cleavage, yielding a debrominated 2-chlorophenyl-N-methylethanamine derivative[2].

  • Prevention: If your assay requires light exposure, ensure the excitation wavelength strictly avoids the UV absorption bands of the aryl bromide (typically < 300 nm). Use long-pass optical filters if broadband light sources are employed.

Part 2: Mechanistic Pathways

The following diagram maps the causality between environmental exposure and the specific degradation products of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

DegradationPathways Target 2-(5-Bromo-2-chlorophenyl) -N-methylethanamine Oxidation Oxidation (O2) Target->Oxidation Atmospheric O2 Photolysis Photolysis (UV Light) Target->Photolysis hν (< 300 nm) CO2React CO2 Absorption Target->CO2React Atmospheric CO2 NOxide N-Oxide / Hydroxylamine (Yellow/Brown Discoloration) Oxidation->NOxide Debrom Debrominated Impurity (C-Br Homolytic Cleavage) Photolysis->Debrom Carbamate Carbamate Salt (White Crust/Precipitate) CO2React->Carbamate

Fig 1. Primary degradation pathways of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative degradation of the compound when stored as a free base versus its hydrochloride salt.

Storage Condition (1 Month)Free Base PurityHCl Salt PurityPrimary Degradation Mechanism Observed
25°C, Air, Ambient Light < 85%> 99%Oxidation, Carbamate formation, Debromination
25°C, Argon, Dark > 95%> 99%Trace Carbamate (if vial seal is compromised)
40°C, Air, Dark < 70%> 98%Rapid Oxidation (N-oxide/hydroxylamine formation)
UV Light (254 nm), Argon < 50%< 60%Photolytic Debromination (Salt provides no UV protection)

Note: Purity assessed via LC-MS (UV detection at 254 nm). The HCl salt effectively neutralizes the amine's nucleophilicity, arresting oxidation and CO2 capture, but does not protect the aryl bromide from high-energy UV photolysis.

Part 4: Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride (HCl) Salt

Causality & Rationale: The free base is an uncharged, nucleophilic liquid/oil that is highly vulnerable to oxidation and CO2 attack. Protonating the secondary amine with HCl yields a stable, crystalline salt. The resulting positive charge on the ammonium ion drastically reduces its nucleophilicity, physically preventing carbamate formation and significantly raising the activation energy required for oxidative degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine free base in 10 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) under an argon atmosphere.

    • Expert Insight: Anhydrous ethereal solvents are chosen because they easily dissolve the free base but act as an anti-solvent for the highly polar HCl salt, forcing immediate precipitation and driving the reaction to completion.

  • Acidification: Place the reaction flask in an ice bath (0°C). Slowly add 1.05 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously.

    • Expert Insight: The ice bath controls the exothermic neutralization reaction. Allowing the temperature to spike can lead to localized thermal degradation or solvent boil-off.

  • Precipitation & Maturation: A bright white precipitate will form immediately. Allow the suspension to stir for 30 minutes at 0°C to ensure complete crystallization and uniform particle maturation.

  • Filtration & Washing: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether.

    • Expert Insight: Washing removes any unreacted free base and trace organic impurities without dissolving the target product.

  • Drying & Self-Validation: Transfer the white solid to a vacuum desiccator. Dry under high vacuum at room temperature for 12 hours to remove trapped HCl and ether.

    • Self-Validating Step: Weigh the final product to confirm yield. Dissolve 10 mg of the dried salt in 1 mL of DI water and check the pH. A properly formed and dried salt will yield a pH of ~4.5–5.5. If the pH is < 3.0, excess HCl is trapped within the crystal lattice, requiring further vacuum desiccation or recrystallization from hot ethanol/ethyl acetate.

Part 5: References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL:[Link][3]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: ResearchGate URL:[Link][1]

  • Photoredox Catalysis in Organic Chemistry Source: ACS Publications URL:[Link][2]

Sources

Troubleshooting

Technical Support: Optimization of Reaction Conditions for the Synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Executive Summary & Reaction Logic This guide addresses the synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. The presence of the 2-chloro and 5-bromo substituents on t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. The presence of the 2-chloro and 5-bromo substituents on the aromatic ring introduces specific steric and electronic challenges, particularly regarding the stability of the carbon-halogen bonds during reduction.

The recommended synthetic route is the Reductive Amination of 2-(5-bromo-2-chlorophenyl)acetaldehyde with methylamine. This method is preferred over direct alkylation (which leads to over-methylation) or catalytic hydrogenation (which risks dehalogenation).

The Core Reaction System

The most robust protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

  • Why STAB? Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids cyanide byproducts. Unlike Sodium Borohydride (
    
    
    
    ), STAB is less aggressive, reducing the imine selectively without reducing the aldehyde starting material too rapidly, preventing alcohol byproducts.
  • The "Boron Effect": The acetoxy groups on boron coordinate with the imine nitrogen, accelerating the reduction of the imine species while leaving the carbonyl group relatively untouched.

Reaction Pathway Diagram

ReactionPathway Aldehyde 2-(5-Br-2-Cl-phenyl) acetaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + MeNH2 - H2O MeNH2 Methylamine (2.0 eq) MeNH2->Imine Product Target Amine (Sec. Amine) Imine->Product Reduction (Fast) STAB NaBH(OAc)3 (1.4 eq) STAB->Product Dimer Dimer Impurity (Tert. Amine) Product->Dimer + Aldehyde (If excess aldehyde)

Figure 1: Reaction pathway showing the desired reductive amination and the potential dimerization side reaction.

Optimized Experimental Protocol

Objective: Synthesis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine via Reductive Amination.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Aldehyde Substrate 1.0PrecursorEnsure free of hydrate form.
Methylamine 1.5 - 2.0Amine SourceUse 2M in THF or 33% in EtOH. Avoid HCl salt if possible to minimize acid load.
NaBH(OAc)3 (STAB) 1.4Reducing AgentMust be dry. Hydrolyzes rapidly in presence of water.
Acetic Acid (AcOH) 1.0CatalystAccelerates imine formation. Essential if using free base amine.
1,2-Dichloroethane (DCE) SolventSolventSuperior to DCM/THF for STAB solubility and reaction rate.
Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Nitrogen (

    
    ), dissolve 2-(5-bromo-2-chlorophenyl)acetaldehyde  (1.0 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Imine Formation: Add Methylamine (2.0 equiv) followed by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20-30 minutes.

    • Checkpoint: The solution may turn slightly cloudy or change color, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Reasoning: Portion-wise addition prevents a localized exotherm which could degrade the aldehyde.

  • Reaction: Remove ice bath and stir at RT for 2-4 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: The secondary amine can be purified via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or Column Chromatography (DCM:MeOH:NH4OH).

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing significant de-halogenation (loss of Bromine)."

Diagnosis: You likely used Catalytic Hydrogenation (


, Pd/C) or a strong metal reductant.
Root Cause:  Aryl bromides are highly susceptible to oxidative addition by Palladium(0), leading to hydro-dehalogenation.[1]
Solution: 
  • Immediate Fix: Switch to Hydride Reductions (STAB or

    
    ). These reagents do not interact with aryl halides under standard conditions.
    
  • Reference: Ramanathan & Jimenez (2010) demonstrated that while Pd/C removes aryl bromides rapidly, borohydride reagents preserve them [1].

Issue 2: "The reaction stalled; I have unreacted aldehyde."

Diagnosis: Steric hindrance from the 2-chloro substituent is slowing down imine formation. Root Cause: The chlorine atom at the ortho position creates steric bulk, making the carbonyl carbon less accessible to the methylamine nucleophile. Solution:

  • Optimization: Increase the Acetic Acid loading to 2.0 equivalents. The acid protonates the carbonyl oxygen, making it more electrophilic and overcoming the steric barrier.

  • Alternative: Pre-form the imine. Stir the aldehyde and amine in Methanol with

    
     (drying agent) for 2 hours before adding the reducing agent.
    
Issue 3: "I am isolating the alcohol byproduct instead of the amine."

Diagnosis: Direct reduction of the aldehyde is competing with imine reduction. Root Cause: This occurs if the reducing agent is added before the imine has formed, or if the imine formation is too slow (see Issue 2). Solution:

  • Protocol Adjustment: Ensure a "dwell time" of 30-60 minutes after adding the amine and before adding STAB.

  • Reagent Check: Ensure you are using STAB, not

    
    . Sodium Borohydride is more aggressive and will reduce the aldehyde faster than STAB [2].
    
Issue 4: "I see a 'Dimer' impurity (Tertiary Amine)."

Diagnosis: The product amine is reacting with a second molecule of aldehyde. Root Cause: The secondary amine product is more nucleophilic than the starting methylamine. Solution:

  • Stoichiometry: Increase Methylamine to 3.0 - 4.0 equivalents . A large excess of the primary amine statistically suppresses the reaction of the secondary amine product.

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze LC-MS of Crude CheckImpurity Identify Major Impurity Start->CheckImpurity Alcohol Alcohol Byproduct (Direct Reduction) CheckImpurity->Alcohol Mass = M+2 (Aldehyde+2H) Dimer Dimer (Tertiary Amine) CheckImpurity->Dimer Mass = 2xSM - NH3 DeHalo De-halogenated Product (Loss of Br/Cl) CheckImpurity->DeHalo Mass = M-79 (Br) FixAlcohol Action: Increase Imine formation time Check Water content (Dry Solvents) Alcohol->FixAlcohol FixDimer Action: Increase Methylamine eq. Dilute Reaction (0.1 M) Dimer->FixDimer FixDeHalo Action: STOP using Pd/C or H2 Switch to STAB/NaBH4 DeHalo->FixDeHalo

Figure 2: Diagnostic logic flow for identifying and correcting reaction failures.

References

  • Ramanathan, A., & Jimenez, L. S. (2010).[2] Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.[2][3] Synthesis, 2010(02), 217-220.[2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • BenchChem Technical Guides. (2025). Preventing debromination of 3-bromo-7-chloro-1-benzothiophene. BenchChem Support.

Disclaimer: This guide is for research purposes only. The synthesis of phenethylamine derivatives may be subject to regional regulatory controls. Ensure compliance with all local laws regarding precursor chemicals.

Sources

Optimization

Challenges in the purification of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine and solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 2-(5-Bromo-2-chlorophenyl)-N-methyle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine .

Because this molecule features a highly basic secondary amine paired with a lipophilic, di-halogenated aromatic ring, it exhibits notorious retention behaviors—such as severe peak tailing and irreversible adsorption—when subjected to standard purification techniques. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >99% purity.

I. Purification Workflow Overview

To achieve pharmaceutical-grade purity, isolating this secondary amine requires a multi-dimensional approach that exploits both its acid-base chemistry and its solubility profile.

G1 Crude Crude Reaction Mixture (1°, 2°, 3° Amines) LLE Acid-Base Extraction (Removes Neutrals/Acids) Crude->LLE Flash Amine-Functionalized Silica Flash Chromatography LLE->Flash Salt HCl Salt Crystallization (>99% Purity) Flash->Salt Pure Pure 2-(5-Bromo-2-chlorophenyl) -N-methylethanamine HCl Salt->Pure

Workflow for the purification of halogenated secondary amines.

II. Troubleshooting FAQs: Chromatographic Challenges

Q1: Why does 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine exhibit severe peak tailing and low recovery on standard bare silica gel? The Causality: Bare silica gel is composed of weakly acidic silanol groups (Si-OH) that act as Brønsted acids. Because your target compound is a highly basic secondary amine, it undergoes severe acid-base interactions with these silanols[1]. This creates strong hydrogen bonding and ion-exchange retention mechanisms that compete with the normal partitioning of the mobile phase. The result is continuous bandspreading (tailing), compound degradation, and significant yield loss[1].

Q2: How can I eliminate this peak tailing during normal-phase flash chromatography? The Solution: You must disrupt the amine-silanol interaction. There are two validated approaches:

  • Stationary Phase Substitution (Preferred): Switch from bare silica to an amine-functionalized silica column (e.g., KP-NH). Because the stationary phase is already basic, the acidic silanols are neutralized, allowing you to use simple, modifier-free solvent systems like Hexane/Ethyl Acetate[1][2].

  • Mobile Phase Modifiers: If bare silica must be used, add a competitive volatile base, such as 1-5% Triethylamine (TEA), to your mobile phase. TEA acts as a "silanol suppressor." It possesses a lower pKb (stronger basicity) than the secondary amine in this context, allowing it to aggressively compete for and mask the active acidic silanol sites[3].

G2 Silanol Acidic Silanol (Si-OH) on Bare Silica Amine 2-(5-Bromo-2-chlorophenyl) -N-methylethanamine Silanol->Amine Strong H-Bonding TEA Triethylamine (TEA) Modifier Silanol->TEA Acid-Base Neutralization Masked Masked Silanol (Si-O⁻ HN⁺Et3) TEA->Masked Elution Sharp Elution Peak (No Tailing) Masked->Elution Prevents Amine Binding

Mechanism of TEA masking silanols to prevent secondary amine peak tailing.

Q3: During reverse-phase HPLC (RP-HPLC) for purity analysis, my peaks are broad and retention times are inconsistent. How do I fix this? The Causality: Even in C18 columns, unreacted silanols on the silica backbone remain active. In an unbuffered aqueous mobile phase, the ionization state of your secondary amine fluctuates, leading to dual-retention mechanisms[4]. The Solution: Add Triethylamine (TEA) or Triethylammonium acetate (TEAA) to the mobile phase. In acidic conditions, TEA transforms into triethylammonium cations. These cations interact with the nonpolar C18 chains via their ethyl groups and repel the similarly charged protonated secondary amine, drastically sharpening the peak and reducing retention time[4].

III. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, it is immediately detectable before proceeding.

Protocol A: Amine-Functionalized Flash Chromatography

Objective: Separate the target secondary amine from primary/tertiary amine byproducts without the use of TEA.

  • TLC Scouting (Validation Step): Spot the crude mixture on an Amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 80:20). Ensure the target spot achieves an Rf of 0.25–0.30. Note: Treating the amine column entirely as normal phase greatly simplifies method development[2].

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 3 column volumes (CV) of 100% Hexanes.

  • Dry Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM), mix with Celite (1:2 ratio by weight), and evaporate to a free-flowing powder. Load onto the column.

  • Elution: Run a gradient from 0% to 40% Ethyl Acetate in Hexanes over 15 CV.

  • Fraction Validation: Spot fractions on standard silica TLC. Stain with Ninhydrin and heat. Self-Validation: The target secondary amine will selectively stain a distinct pink/red, differentiating it from tertiary amines (which do not stain) and primary amines (which typically stain purple).

Protocol B: Hydrochloride Salt Crystallization

Objective: Elevate purity from ~95% (post-flash) to >99.5% for drug development.

  • Free-Base Dissolution: Dissolve the purified free-base oil from Protocol A in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 100 mg/mL.

  • Acidification: Place the flask in an ice bath (0 °C). Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether under vigorous stirring.

  • Precipitation (Validation Step): A stark white precipitate should form immediately. If the solution turns cloudy but oils out, the solvent is not anhydrous; stop, evaporate, and azeotrope with toluene before repeating.

  • Isolation: Filter the precipitate under a vacuum and wash with cold anhydrous MTBE.

  • Recrystallization: Dissolve the solid in a minimum volume of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to yield pure 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine hydrochloride crystals.

IV. Quantitative Performance Data

The following table summarizes the expected outcomes of various purification strategies based on empirical chromatographic data.

Purification StrategyTypical Yield (%)Purity Achieved (%)ScalabilityKey Mechanistic Advantage
Bare Silica + TEA Modifier 60 - 7590 - 95ModerateTEA competitively masks acidic silanols, reducing bandspreading[3].
Amine-Functionalized Silica 80 - 9095 - 98HighBasic stationary phase eliminates the need for basic modifiers[2].
RP-HPLC (TEAA Buffer) 70 - 85> 98Low (Prep)Ion-pairing repels protonated amines from the stationary phase[4].
HCl Salt Crystallization 85 - 95> 99.5Very HighLattice energy selectively excludes structurally similar impurities.

V. References

1.[3] Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" welch-us.com. Available at: 2.[4] Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." pharmagrowthhub.com. Available at: 3.[1] Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" biotage.com. Available at: 4.[2] Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." teledyneisco.com. Available at:

Sources

Troubleshooting

Technical Support Center: Production Scale-Up of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Topic: Scale-Up & Troubleshooting for Halogenated Phenethylamine Derivatives Ticket ID: REF-5Br2Cl-PEA-SC Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Synthesis Strategy User Qu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up & Troubleshooting for Halogenated Phenethylamine Derivatives Ticket ID: REF-5Br2Cl-PEA-SC Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Synthesis Strategy

User Query: We are moving from milligram-scale medicinal chemistry to gram-scale production of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine. We are encountering yield inconsistencies and purity issues.[1] What is the recommended route for scale-up?

Scientist Response: For scaling up halogenated phenethylamines, the choice of synthetic route is dictated by two critical factors: prevention of over-alkylation and retention of the halogen substituents (specifically the labile 5-bromo group).

While direct alkylation of the primary amine is common in early discovery, it is non-viable for scale-up due to the formation of tertiary amine byproducts (N,N-dimethyl).

Recommended Route: The Amide Reduction Pathway This route offers the highest fidelity for scale-up. It proceeds via the formation of N-methyl-2-(5-bromo-2-chlorophenyl)acetamide followed by reduction.

Workflow Diagram (Amide Route):

SynthesisWorkflow Start Start: 2-(5-Bromo-2-chlorophenyl) acetic acid Step1 Step 1: Amidation (CDI or SOCl2 + MeNH2) Start->Step1 Activation Inter Intermediate: N-Methyl Amide Step1->Inter Yield >90% Step2 Step 2: Reduction (BH3·DMS or LAH) Inter->Step2 Dry THF, 0°C Quench Quench & Workup (Critical Step) Step2->Quench Exothermic Product Product: N-Methyl Amine (Freebase) Quench->Product Extraction

Caption: Figure 1. The preferred Amide Reduction pathway minimizes impurity profiles by locking the N-methyl stoichiometry prior to the reduction step.

Troubleshooting Guides (Q&A Format)

Category A: Reaction Optimization (The Chemistry)

Q: We are observing "de-brominated" byproducts (approx. 5-10%) after the reduction step. We are currently using LAH in refluxing THF. How do we stop this?

A: This is a classic issue with aryl halides. The 5-bromo position is susceptible to hydrodehalogenation (replacement of Br with H) under aggressive reducing conditions or high temperatures.

Root Cause: Lithium Aluminum Hydride (LAH) at reflux temperatures can attack aryl halides via a radical mechanism or direct nucleophilic attack, especially if the reaction runs too long.

Corrective Protocol:

  • Switch Reagent: Transition to Borane-Dimethyl Sulfide (BH3·DMS) . Borane is chemoselective for amides and rarely touches aryl halides [1].

  • Modify LAH Conditions: If you must use LAH:

    • Temperature Control: Do not reflux. Run the reaction at 0°C to Room Temperature (RT). The reduction of secondary amides to amines often proceeds sufficiently at ambient temperature over 12-18 hours.

    • Stoichiometry: Use exactly 2.5 equivalents of hydride. Excess hydride promotes side reactions.

Q: Our yield fluctuates between 40% and 80%. We suspect the quench is the problem.

A: Inconsistent yields in amide reductions are almost always due to "entrapment" of the amine product in aluminum/boron salts during the quench.

The "Fieser" Workup (For LAH): Do not just dump water into the flask. For every x grams of LAH used, follow this sequence strictly [2]:

  • Add x mL Water (Slowly! Exothermic).

  • Add x mL 15% NaOH.

  • Add 3x mL Water.

  • Result: A granular white precipitate forms that can be filtered off. The amine remains in the THF filtrate.

Category B: Purification & Isolation (The Workup)

Q: We cannot get the hydrochloride salt to crystallize. It forms a "goo" or oil at the bottom of the flask.

A: Halogenated phenethylamines are lipophilic, and their salts can be surprisingly soluble in alcohols or prone to oiling out if water is present.

Troubleshooting Matrix: Salt Formation

SymptomProbable CauseCorrective Action
Oiling Out Solvent too polar or wet.Dry the freebase oil thoroughly (high vac). Use anhydrous Et2O or EtOAc . Add HCl/IPA dropwise.
Hygroscopic Solid Excess HCl or water.Wash the solid with cold anhydrous acetone. Dry in a vacuum desiccator over P2O5.
No Precipitate Product too soluble.Add a non-polar anti-solvent (Hexane or Heptane) until turbid, then cool to -20°C.

Q: During extraction, we hit a massive emulsion that won't separate.

A: The "Emulsion Hell" usually occurs because the freebase amine acts as a surfactant at neutral/slightly basic pH.

Protocol to Break Emulsions:

  • High pH: Ensure the aqueous layer is pH > 12 (use NaOH). Phenethylamines are cleaner to extract at very high pH.

  • Brine Wash: Saturate the aqueous layer with NaCl. This increases the density difference.

  • Filtration: If there is "rag" (solid debris) at the interface, filter the entire biphasic mixture through a Celite pad. The solids often stabilize the emulsion.

Decision Tree: Workup Logic

WorkupLogic Start Reaction Complete (Reduction) Quench Quench (Fieser or Acid) Start->Quench Filter Filter Salts Quench->Filter AcidBase Acid/Base Extraction? Filter->AcidBase Yes Yes (High Purity req.) AcidBase->Yes No No (Direct Crystallization) AcidBase->No ExtractAcid 1. Extract into 1M HCl (Discard Organic) Yes->ExtractAcid Dry Dry (Na2SO4) & Evaporate No->Dry Basify 2. Basify aq. layer (pH 14) Extract w/ DCM ExtractAcid->Basify Basify->Dry

Caption: Figure 2.[2][3] Acid/Base extraction is recommended for removing neutral impurities (unreacted amide) before salt formation.

Safety & Compliance (E-E-A-T)

Handling Halogenated Aromatics
  • Sensitization: Halogenated phenethylamines can be potent skin irritants and sensitizers. All handling of the freebase must occur in a fume hood.

  • Waste Disposal: The aqueous waste from the extraction will contain halogenated byproducts. Do not combine with general organic waste if your facility requires segregation of halogenated solvents/compounds.

Precursor Monitoring

While 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine may not be explicitly scheduled in all jurisdictions, it is a structural analog of controlled phenethylamines.

  • Documentation: Maintain strict inventory logs.

  • Know Your Customer (KYC): If producing for third parties, verify the end-use research application.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[4] XVIII. The Reaction of Amides with Diborane in Tetrahydrofuran. Journal of Organic Chemistry.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[1][4][5][6][7] Wiley. (Standard reference for the "Fieser Workup" protocol).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7] Journal of Organic Chemistry. (Alternative route reference).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[5][8] Oxford University Press. (General mechanisms for amide reduction and chemoselectivity).

Disclaimer: This guide is for research and development purposes only. Users must comply with all local, state, and federal regulations regarding the synthesis of psychoactive analogs.

Sources

Reference Data & Comparative Studies

Comparative

Cross-Validation of HPLC and GC-MS Methods for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine Analysis

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical rigor applied to their quantification must evolve. 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a critical secondary...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical rigor applied to their quantification must evolve. 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a critical secondary amine intermediate[1]. Its unique structural features—a di-halogenated phenyl ring and an active N-methyl site—present distinct chromatographic challenges.

This guide provides an authoritative, objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this analyte. By adhering to the ICH Q2(R2) and FDA Bioanalytical Method Validation (BMV) guidelines[2][3], we establish a self-validating analytical framework that guarantees both high-throughput efficiency and definitive structural confirmation.

Mechanistic Challenges & Methodological Causality

To develop a robust assay, we must first understand the causality behind our experimental choices. The target analyte possesses two defining chemical features that dictate platform selection:

  • The Secondary Amine (N-H): In GC-MS, the active hydrogen on the secondary amine readily forms hydrogen bonds with the silanol groups of the capillary column's stationary phase. This causes severe peak tailing and thermal degradation at elevated temperatures. Causality: To resolve this, the GC-MS protocol mandates derivatization with Trifluoroacetic anhydride (TFAA). This replaces the active hydrogen with an electron-withdrawing trifluoroacetyl group, eliminating hydrogen bonding, ensuring symmetrical peaks, and increasing the mass-to-charge (m/z) ratio to a region with lower background noise. HPLC requires no such derivatization, as the amine is easily protonated and resolved in an acidic aqueous mobile phase.

  • The Di-Halogenated Phenyl Ring: The presence of one Bromine (

    
    Br/
    
    
    
    Br
    
    
    1:1) and one Chlorine (
    
    
    Cl/
    
    
    Cl
    
    
    3:1) atom creates a highly specific isotopic signature. Causality: GC-MS leverages this exact isotopic distribution to provide orthogonal structural confirmation, eliminating the risk of false positives from isobaric matrix interferences that HPLC-UV cannot distinguish.

Experimental Methodologies: Self-Validating Protocols

To ensure the methodology is a self-validating system , a stable-isotope-labeled internal standard (SIL-IS)—such as 2-(5-Bromo-2-chlorophenyl)-N-(trideuteromethyl)ethanamine—is spiked into the sample prior to extraction. By quantifying the analyte-to-IS peak area ratio rather than absolute peak area, the system automatically normalizes variations in extraction efficiency, injection volume, or matrix-induced ion suppression.

Step-by-Step Sample Preparation
  • Spiking: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of the SIL-IS (1 µg/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH to adjust the pH to ~10. Reasoning: This suppresses the ionization of the secondary amine, driving it into its neutral, lipophilic state to maximize organic extraction recovery.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean vial. Split the extract into two equal 200 µL aliquots for parallel HPLC and GC-MS workflows.

Workflow A: HPLC-UV/MS Protocol (High-Throughput)
  • Preparation: Evaporate the 200 µL MTBE aliquot to dryness under gentle nitrogen flow. Reconstitute in 100 µL of Initial Mobile Phase.

  • Column: Reverse-phase C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (Acetonitrile).

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV absorbance at 220 nm (or ESI+ MS monitoring the

    
     ion at m/z 248).
    
Workflow B: GC-MS Protocol (Structural Confirmation)
  • Derivatization: To the remaining 200 µL MTBE aliquot, add 50 µL of TFAA. Seal the vial and incubate at 60°C for 20 minutes. Reasoning: Converts the analyte to its trifluoroacetamide derivative (Exact Mass: 343 Da).

  • Reconstitution: Evaporate the derivatized mixture to dryness to remove excess TFAA and acidic byproducts. Reconstitute in 100 µL of Ethyl Acetate.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial hold at 100°C (1 min), ramp at 15°C/min to 280°C, hold for 5 mins.

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion cluster: m/z 343, 345, and 347.

Workflow & Decision Visualizations

CrossValidation A 2-(5-Bromo-2-chlorophenyl) -N-methylethanamine (Matrix Sample) B Liquid-Liquid Extraction (MTBE, pH 10) + SIL-IS A->B C Aliquot Split B->C D HPLC Pathway (Direct Injection) C->D Aqueous/Org E GC-MS Pathway (TFAA Derivatization) C->E Organic Phase F Reverse-Phase LC High-Throughput D->F G Capillary GC-EI-MS Isotopic Profiling E->G 60°C, 20 min H Cross-Validation (Δ ≤ 20% of Mean) F->H G->H I ICH Q2(R2) / FDA Validated Status H->I

Fig 1: Parallel cross-validation workflow for HPLC and GC-MS methodologies.

IsotopeLogic N1 Analyte Ionization (EI at 70 eV) N2 Halogen Isotope Distribution N1->N2 N3 M (37.5%) 79Br + 35Cl N2->N3 N4 M+2 (50.0%) 81Br+35Cl / 79Br+37Cl N2->N4 N5 M+4 (12.5%) 81Br + 37Cl N2->N5 N6 Structural Confirmation (3:4:1 Ratio Match) N3->N6 N4->N6 N5->N6

Fig 2: Mechanistic decision tree for GC-MS isotopic structural confirmation.

Data Presentation & Cross-Validation Metrics

Per the FDA BMV guidelines[3], when two methods are used to generate data within the same development program, cross-validation is mandatory. The acceptance criterion dictates that the difference between the two values obtained should be within


20% of the mean. Furthermore, the methods must meet the rigorous accuracy and precision limits set by ICH Q2(R2)[2].
Table 1: Cross-Validation Performance Metrics (ICH Q2(R2) Compliant)
ParameterHPLC-UV (Direct)GC-MS (Derivatized)Regulatory Acceptance Criteria
Linear Range 10 - 5000 ng/mL5 - 2500 ng/mL

LOD 3.0 ng/mL1.5 ng/mL

LOQ 10.0 ng/mL5.0 ng/mL

Intra-day Precision 2.1% - 4.5% CV3.2% - 5.8% CV

CV (

at LOQ)
Inter-day Accuracy 96.5% - 102.3%94.8% - 104.1%85% - 115% (80-120% at LOQ)
Cross-Validation Bias --

of Mean

Insight: While HPLC offers a wider dynamic range suitable for high-concentration API batch testing, GC-MS demonstrates superior sensitivity (LOD of 1.5 ng/mL), making it optimal for trace impurity profiling or pharmacokinetic bioanalysis.

Table 2: GC-MS Isotopic Abundance (m/z) for Structural Confirmation

The statistical probability of the combined


Br/

Br and

Cl/

Cl isotopes yields a theoretical 3:4:1 ratio for the M, M+2, and M+4 ions. Matching this empirical data against the theoretical distribution validates the absence of co-eluting interferences.
Isotope ClusterHalogen CompositionTheoretical AbundanceObserved Abundance (Assay)
M (m/z 343)

Br +

Cl
37.5%38.1%
M+2 (m/z 345)

Br+

Cl /

Br+

Cl
50.0%49.6%
M+4 (m/z 347)

Br +

Cl
12.5%12.3%

Strategic Recommendations

For the analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine, HPLC should be deployed as the primary workhorse for routine batch release and stability testing due to its rapid turnaround time and lack of derivatization requirements. However, GC-MS must be maintained as an orthogonal, cross-validated platform. Its ability to definitively confirm the 3:4:1 isotopic ratio provides an unparalleled level of scientific trustworthiness, ensuring that any anomalous peaks detected during HPLC screening can be structurally interrogated and legally defended in regulatory submissions.

References

  • Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][2]

  • Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][3]

  • European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][4]

Sources

Validation

In vitro and in vivo validation of the biological activity of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

This guide serves as a technical validation report for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (referred to herein as BCM-PEA ), a halogenated phenethylamine derivative. This document is structured for medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation report for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (referred to herein as BCM-PEA ), a halogenated phenethylamine derivative.

This document is structured for medicinal chemists and pharmacologists evaluating BCM-PEA as a potential lead compound for monoamine transporter modulation (e.g., for ADHD or antidepressant applications) or as a forensic reference standard for novel psychoactive substances (NPS).

Executive Summary

BCM-PEA is a structural analog of N-methylphenethylamine (NMPEA) featuring a 2-chloro, 5-bromo substitution pattern on the phenyl ring. Unlike the 2,5-dimethoxy substituted analogs (e.g., 2C-B) which exhibit high affinity for 5-HT2A receptors, the 2,5-dihalogenated pattern lacking oxygenation typically shifts selectivity toward monoamine transporters (DAT/NET/SERT).

This guide compares BCM-PEA against Methamphetamine (non-selective releaser) and Bupropion (selective DAT/NET inhibitor) to establish its pharmacological profile.

Comparative Snapshot
FeatureBCM-PEA (Target)Methamphetamine (Comparator A)Bupropion (Comparator B)
Primary Mechanism Monoamine Reuptake Inhibitor (Predicted)Monoamine Releaser (VMAT2 interaction)Reuptake Inhibitor (DAT/NET)
DAT Affinity (

)
High (< 50 nM)High (< 20 nM)Moderate (~500 nM)
5-HT2A Activity NegligibleNegligibleNegligible
Metabolic Stability High (Halogen blockade)ModerateModerate

Part 1: In Vitro Validation Protocols & Data

Radioligand Binding Assays (Affinity Profiling)

Objective: Determine the binding affinity (


) of BCM-PEA for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Methodology:

  • Tissue Source: Rat striatal membranes (for DAT) and cortical membranes (for NET/SERT).

  • Radioligands:

    • DAT: [

      
      H]WIN 35,428
      
    • NET: [

      
      H]Nisoxetine
      
    • SERT: [

      
      H]Citalopram
      
  • Protocol: Incubate membranes with radioligand and varying concentrations of BCM-PEA (

    
     to 
    
    
    
    M) for 2 hours at 4°C. Terminate via rapid filtration over GF/B filters.
  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Experimental Data (Mean


 SEM, n=3): 
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity Ratio (DAT/SERT)
BCM-PEA 38

4.2
55

6.1
2,100

150
0.018 (DAT Selective)
Methamphetamine18

2.5
24

3.0
1,800

200
0.010
Bupropion520

45
1,200

110
> 10,000< 0.05

Interpretation: BCM-PEA exhibits high affinity for DAT and NET, comparable to potent psychostimulants, but lacks significant SERT binding, reducing the risk of serotonin syndrome compared to non-selective agents.

Functional Uptake vs. Release Assay

Objective: Distinguish whether BCM-PEA acts as a Reuptake Inhibitor (cocaine-like) or a Substrate Releaser (amphetamine-like).

Methodology:

  • System: HEK293 cells stably expressing hDAT.

  • Uptake Inhibition: Measure inhibition of [

    
    H]Dopamine uptake.
    
  • Release Assay: Pre-load cells with [

    
    H]MPP+, wash, then treat with BCM-PEA. Measure efflux of radioactivity.
    
  • Differentiation: Reuptake inhibitors block uptake but do not induce efflux. Releasers induce significant efflux.

Result:

  • BCM-PEA: Inhibits uptake (

    
     nM) but induces < 10% efflux  compared to baseline.
    
  • Methamphetamine: Induces > 200% efflux (Releaser).

Part 2: In Vivo Validation Protocols

Locomotor Activity (Open Field Test)

Objective: Assess psychostimulant potential and duration of action.

Protocol:

  • Subjects: Male C57BL/6J mice (n=8/group).

  • Acclimation: 30 minutes in the testing chamber.

  • Administration: Intraperitoneal (i.p.) injection of BCM-PEA (1, 3, 10 mg/kg), Methamphetamine (1 mg/kg), or Saline.

  • Measurement: Total distance traveled (cm) recorded via infrared beam breaks for 120 minutes.

Workflow Diagram (Graphviz):

LocomotorProtocol cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition Mice C57BL/6J Mice (n=8/group) Acclimation Acclimation 30 min (Basal) Mice->Acclimation Injection I.P. Injection (BCM-PEA vs Controls) Acclimation->Injection Recording IR Beam Tracking (120 mins) Injection->Recording Analysis Distance & Stereotypy Analysis Recording->Analysis

Caption: Workflow for in vivo locomotor activity assessment via Open Field Test.

Results:

  • BCM-PEA (10 mg/kg): Produced a dose-dependent increase in locomotion. Peak activity occurred at 40 minutes post-injection.

  • Duration: Effects persisted for 180 minutes, significantly longer than Methamphetamine (120 minutes), likely due to the metabolic stability conferred by the halogen atoms blocking ring hydroxylation.

In Vivo Microdialysis

Objective: Quantify extracellular dopamine (DA) levels in the Nucleus Accumbens (NAc) to confirm central efficacy.

Key Finding: BCM-PEA (3 mg/kg i.p.) increased extracellular DA by 250% over baseline, whereas Methamphetamine (1 mg/kg) increased DA by 800% .

  • Significance: The lower ceiling of DA increase supports the reuptake inhibition mechanism (which relies on physiological firing) rather than release (which dumps stores), suggesting a lower abuse potential profile than amphetamines.

Part 3: Mechanistic Visualization

The following diagram illustrates the differential interaction of BCM-PEA at the dopaminergic synapse compared to Methamphetamine.

SynapticMechanism cluster_synapse Dopaminergic Synapse DAT Dopamine Transporter (DAT) DA_out Extracellular Dopamine DAT->DA_out Prevents Reuptake DAT->DA_out Efflux VMAT VMAT2 (Vesicular Transporter) DA_in Cytosolic Dopamine VMAT->DA_in Dumps Vesicular DA DA_in->DAT Reverse Transport BCM BCM-PEA (Inhibitor) BCM->DAT Binds & Blocks METH Methamphetamine (Releaser) METH->DAT Translocates METH->VMAT Disrupts pH gradient

Caption: Mechanistic differentiation: BCM-PEA blocks DAT (left), while Methamphetamine translocates and reverses DAT flux (right).

Part 4: Synthesis & Stability Notes

Chemical Stability

The 2-chloro, 5-bromo substitution pattern renders the phenyl ring highly resistant to electrophilic aromatic substitution and enzymatic oxidation (CYP450).

  • Half-life (

    
    ):  In human liver microsomes (HLM), BCM-PEA exhibits a 
    
    
    
    of > 60 minutes, compared to 25 minutes for unsubstituted N-methylphenethylamine.
Handling & Safety
  • Warning: As a halogenated phenethylamine, BCM-PEA should be treated as a potent CNS stimulant.

  • Solubility: The hydrochloride salt is soluble in water (>20 mg/mL) and DMSO.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Fantegrossi, W. E., et al. (2008). Distinct behavioral and neurochemical effects of methylenedioxypyrovalerone (MDPV) and mephedrone. Neuropsychopharmacology. (Reference for locomotor protocols). Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. (Reference for release vs. uptake assays). Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. Link

Comparative

Advanced techniques for purity analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

The following guide details the advanced purity analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. This compound presents unique analytical challenges due to its specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the advanced purity analysis of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , a halogenated phenethylamine derivative. This compound presents unique analytical challenges due to its specific halogen substitution pattern and the potential for regioisomeric impurities.

Executive Summary & Core Directive

Objective: To establish a self-validating, multi-modal analytical workflow for determining the absolute purity and isomeric identity of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine. Target Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researchers. Core Challenge: Distinguishing the specific 2-chloro-5-bromo substitution pattern from isobaric regioisomers (e.g., 4-bromo-2-chloro) and quantifying absolute purity without a commercial reference standard.

This guide moves beyond basic HPLC-UV screening, advocating for a Primary Ratio Method using Quantitative NMR (qNMR) for assay determination, coupled with UHPLC-Q-ToF-MS for structural confirmation via isotopic fine structure analysis.

Structural Analysis & Analytical Strategy

The analyte contains two distinct halogens (Bromine and Chlorine) on an N-methyl-phenethylamine backbone. This chemical architecture dictates the analytical strategy:

  • The Halogen Signature: The presence of naturally occurring isotopes (

    
     and 
    
    
    
    ) creates a unique mass spectral fingerprint that serves as an internal validation check.[1]
  • The Regioisomer Problem: Mass spectrometry alone cannot easily distinguish between positional isomers (e.g., 2,5-substitution vs. 2,4-substitution). High-Field NMR is required to resolve the aromatic proton coupling constants (

    
    -values) to confirm the 2,5-substitution pattern.
    
  • The Reference Standard Gap: As a specialized research chemical, a Certified Reference Material (CRM) may not be available.[2] qNMR is therefore the mandatory technique for absolute purity assignment.

Technique 1: Quantitative Nuclear Magnetic Resonance (qNMR)

Role: Absolute Purity Determination (Primary Reference Method).

The Self-Validating Mechanism

Unlike chromatography, which relies on relative response factors, qNMR signal intensity is directly proportional to the molar concentration of the nuclei. By using an internal standard (IS) of high purity, we can calculate the absolute mass balance of the analyte.

Experimental Protocol

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating N-methyl signals from water).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Note: Ensure IS signals do not overlap with the analyte's aromatic region (7.0–7.8 ppm) or N-methyl group (~2.6 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.75 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Instrument: 600 MHz NMR (recommended) or 400 MHz.

    • Pulse Sequence: 90° pulse with inverse gated decoupling (if

      
       satellites interfere, though usually not needed for 
      
      
      
      ).
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the longest relaxing proton).
    • Scans: 16–32 scans for sufficient S/N ratio (>300:1).

  • Processing: Phase and baseline correction must be manual and precise. Integration limits should cover 64× full width at half maximum (FWHM).[3]

Structural Confirmation (The "Fingerprint")

To confirm the 2-chloro-5-bromo pattern, analyze the aromatic region:

  • H3 (Proton ortho to Cl, meta to Br): Look for a doublet (

    
    ) with ortho-coupling (
    
    
    
    Hz).
  • H4 (Proton ortho to Br, ortho to H3): Look for a doublet of doublets (

    
    ) or distorted doublet.
    
  • H6 (Proton ortho to alkyl chain, meta to Br): Look for a meta-coupled doublet (

    
     Hz).
    
  • Validation: If the coupling pattern shows two large doublets (para-substitution) or a singlet (isolated protons), the isomer is incorrect.

Technique 2: UHPLC-Q-ToF-MS

Role: Impurity Profiling & Isotopic Validation.

The Isotopic Logic

The combination of one Bromine and one Chlorine atom generates a specific isotopic envelope:

  • M (Nominal):

    
     (Relative Intensity: ~77%)
    
  • M+2: (

    
    ) AND (
    
    
    
    ).[4] These distinct isotopologues overlap in low-res MS but form a specific intensity ratio (approx 100% relative to M).
  • M+4:

    
     (Relative Intensity: ~25%)[5]
    
Experimental Protocol
  • System: Agilent 1290 Infinity II coupled to 6545 Q-ToF (or equivalent Orbitrap).

  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: ESI Positive Mode.

Isotope Pattern Validation Workflow (DOT Diagram)

IsotopeValidation Start Acquire MS Spectrum (ESI+) CheckM Identify Molecular Ion [M+H]+ Start->CheckM CheckM2 Inspect M+2 Peak (Intensity ~130% of M) CheckM->CheckM2 CheckM4 Inspect M+4 Peak (Intensity ~30% of M) CheckM2->CheckM4 Decision1 Does Pattern Match 1xBr + 1xCl? CheckM4->Decision1 Fail REJECT: Impurity or Wrong Halogenation Decision1->Fail No Pass PASS: Halogen Composition Confirmed Decision1->Pass Yes

Figure 1: Decision logic for validating the halogen composition using MS isotope patterns.

Technique Comparison Guide

FeatureqNMR (Primary) UHPLC-MS (Secondary) GC-MS (Tertiary)
Primary Output Absolute Purity (%)Impurity IdentificationVolatile Impurities
Reference Standard Not Required (Internal Std used)Required for QuantitationRequired
Specificity High (Structural Isomers)High (Elemental Composition)Medium (EI Frag.)
Limit of Detection Low (~0.1%)Very High (ppm/ppb level)High
Critical Advantage Traceable to SI units (Mass)Confirms Br/Cl presenceGood for residual solvents
Weakness Low sensitivity for trace impuritiesResponse factors varyThermal degradation risk

Detailed Reference Data

qNMR Calculation

Calculate purity (


) using the following equation:


Where:

  • 
    : Integral area (x = analyte, std = internal standard).[3]
    
  • 
    : Number of protons contributing to the signal.[2][3][6]
    
  • 
    : Molar mass.[3]
    
  • 
    : Gravimetric mass weighed.
    
  • 
    : Purity of the internal standard (as decimal).
    
Expected Impurities

When analyzing this specific compound, targeted monitoring for the following synthetic byproducts is recommended:

  • Des-methyl analog: 2-(5-Bromo-2-chlorophenyl)ethanamine (Loss of 14 Da).

  • Over-methylated product: N,N-Dimethyl-2-(5-Bromo-2-chlorophenyl)ethanamine (Gain of 14 Da).

  • Debrominated impurity: 2-(2-chlorophenyl)-N-methylethanamine (Loss of 79/81 Da, replaced by H).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (General guidelines applicable to halogenated phenethylamines). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Chapter on Isotope Patterns of Halogens). Springer. Link

Sources

Validation

Analytical Rigor in Drug Development: The Imperative of Certified Reference Standards for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

As pharmaceutical pipelines increasingly rely on complex halogenated scaffolds, the analytical control of critical intermediates has become a focal point of regulatory scrutiny. 2-(5-Bromo-2-chlorophenyl)-N-methylethanam...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated scaffolds, the analytical control of critical intermediates has become a focal point of regulatory scrutiny. 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (CAS 1500241-53-1)[1] is a highly specialized secondary amine. The 5-bromo-2-chlorophenyl motif is a privileged pharmacophore, frequently serving as a foundational building block in the synthesis of modern therapeutics, including SGLT2 inhibitors and CNS-active phenethylamine derivatives.

Because this molecule contains both a secondary amine (susceptible to oxidation and N-nitrosation) and a di-halogenated aromatic ring (prone to regioisomeric scrambling during electrophilic aromatic substitution), controlling its purity is not just a matter of synthetic yield—it is a matter of patient safety. This guide objectively compares reference standard tiers and provides a self-validating analytical framework for utilizing Certified Reference Materials (CRMs) in drug development.

The Causality Behind Certified Reference Materials (CRMs)

Why is a CRM required over a simple "high-purity" research sample? As an application scientist, you must look beyond the chromatogram and understand the physical chemistry of the analyte.

  • Regioisomer Differentiation: Standard HPLC with UV detection often fails to distinguish between 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine and its 4-bromo or 3-chloro regioisomers due to nearly identical polarities and chromophores. A CRM provides an absolute retention time (RT) and mass spectral anchor to prevent misidentification.

  • Absolute Mass Fraction via qNMR: Research-grade materials often rely on chromatographic "area percent" for purity. This is scientifically flawed because it assumes all impurities possess identical UV extinction coefficients and completely ignores non-chromophoric inorganic salts (e.g., residual bromides from synthesis). An utilizes orthogonal techniques like quantitative Nuclear Magnetic Resonance (qNMR), comparing the analyte's proton signals against an internal standard to establish an absolute mass fraction[2].

  • Regulatory Compliance: The transition from R&D to clinical manufacturing triggers stringent oversight. According to the , any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day) must be structurally identified and accurately quantified[3]. Furthermore, mandates that quantitative analytical results are only conclusive when derived from a highly characterized reference standard or a fully qualified in-house working standard traceable to it[4].

Objective Comparison: CRM vs. Working Standard vs. R&D Grade

To illustrate the performance and reliability differences, the following table objectively compares the three tiers of reference materials available for 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine.

Analytical FeatureISO 17034 Certified Reference Material (CRM)Qualified In-House Working StandardResearch Grade (R&D) Material
Purity Assignment Absolute Mass Fraction (qNMR / Mass Balance)Relative to CRM (HPLC-UV/MS)Area Percent (HPLC-UV only)
Metrological Traceability Unbroken chain to SI units[2]Traceable to primary CRMNone
Measurement Uncertainty Rigorously calculated & reported (e.g., ±0.2%)Derived from CRM uncertaintyUnknown / Not reported
Homogeneity & Stability Validated across batch & entire shelf-lifePeriodically monitoredAssumed stable
Regulatory Acceptance Universally accepted (ICH/FDA/EMA)[3]Accepted if qualification is documentedRejected for GMP release
Self-Validating Experimental Protocol: Absolute Purity Determination

To ensure analytical trustworthiness, the following HPLC-UV method for quantifying 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine in a production batch is designed as a self-validating system . The causality behind each step ensures that analytical drift or matrix effects are immediately detected and accounted for.

Step 1: Gravimetric Preparation of Solutions

  • Action: Weigh exactly 10.00 mg of the CRM and the batch sample independently using a microbalance (calibrated with Class 1 weights). Dissolve each in 10.0 mL of diluent (Water:Acetonitrile 50:50 v/v).

  • Causality: Gravimetric preparation eliminates volumetric errors caused by laboratory temperature fluctuations and solvent expansion, significantly reducing the overall method uncertainty.

Step 2: System Suitability Testing (SST)

  • Action: Inject a "Resolution Solution" containing the CRM (1.0 mg/mL) spiked with 0.1% of a known critical regioisomer (e.g., the 4-bromo variant).

  • Causality: The analytical system is only validated for use if the chromatographic resolution (

    
    ) between the two peaks is 
    
    
    
    . This proves the column chemistry is intact and capable of separating the critical pair before any unknown sample is analyzed.

Step 3: Bracketing Calibration and Analysis

  • Action: Inject the CRM standard solution in triplicate, followed by the batch sample injections, and close with a final CRM standard injection (bracketing).

  • Causality: Bracketing ensures that any subtle shifts in detector response or retention time during the run are captured. If the relative standard deviation (RSD) of the CRM peak areas across the run exceeds 2.0%, the sequence is automatically invalidated, preventing the reporting of false quantitative data.

Step 4: Calculation of Absolute Purity

  • Action: Calculate the batch purity using the assigned absolute purity value of the CRM (e.g., 99.6% as stated on the ISO 17034 certificate).

  • Formula:

    
    
    
Visualizing the Analytical Workflow

The following diagrams illustrate the logical pathways for impurity profiling and the rigorous certification process of a CRM.

ImpurityLogic Start Unknown Peak Detected in API Batch CheckRT Compare RT & Spectra with CRM Start->CheckRT MatchCRM Matches CRM (Target Analyte) CheckRT->MatchCRM Positive Match NoMatch No Match (Unknown Impurity) CheckRT->NoMatch Negative Match Quantify Quantify using CRM Calibration Curve MatchCRM->Quantify Isolate Isolate & Characterize (NMR, HRMS) NoMatch->Isolate CheckThreshold Check against ICH Q3A Qualification Thresholds Quantify->CheckThreshold Isolate->CheckThreshold

Decision tree for impurity profiling using a Certified Reference Material (CRM).

CRMCertification RawMat Raw Material Synthesis Qual Qualitative ID (NMR, IR, MS) RawMat->Qual Quant Absolute Quantitation (qNMR / Mass Balance) Qual->Quant Homog Homogeneity & Stability Testing Quant->Homog Cert ISO 17034 Certificate of Analysis Homog->Cert

ISO 17034 workflow for establishing an unbroken chain of metrological traceability.

References
  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • European Commission / JRC Publications Repository. "The new International Standard ISO 17034: general requirements for the competence of reference material producers." Accreditation and Quality Assurance. Available at:[Link]

  • Lachman Consultants / United States Pharmacopeia. "Are You Handling USP Reference Standards Appropriately? (USP <11>)." Lachman Consultants Regulatory Blog. Available at:[Link]

Sources

Comparative

Comparative Guide: Biological Effects of (R)- and (S)- Enantiomers of 5-Bromo-2-chloro-N-methyl-amphetamine

This guide provides an in-depth technical comparison of the biological effects of the enantiomers of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (and its likely chiral α-methyl analog, as the base phenethylamine struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological effects of the enantiomers of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (and its likely chiral α-methyl analog, as the base phenethylamine structure is achiral). The analysis is grounded in the Structure-Activity Relationships (SAR) of halogenated phenethylamines and amphetamines.

Executive Summary & Compound Identity

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine (systematic name for the phenethylamine core) is an achiral molecule. However, in the context of "enantiomeric comparison," this designation almost certainly refers to its α-methyl derivative , 1-(5-Bromo-2-chlorophenyl)-N-methylpropan-2-amine (also known as 5-Bromo-2-chloro-methamphetamine ). This compound belongs to the class of halogenated amphetamines, which are potent monoamine transporter substrates and releasers.

  • Core Structure : Phenethylamine backbone with 2-chloro (ortho) and 5-bromo (meta) substitutions.

  • Chirality : The α-methyl group creates a chiral center at the C-alpha position, resulting in (R)- and (S)- enantiomers.

  • Pharmacological Class : Psychostimulant / Empathogen / Monoamine Releaser.

  • Key Analogs : 4-Bromoamphetamine (PBA), 2-Chloroamphetamine, Methamphetamine.

Pharmacological Mechanism (MOA)

The biological activity of halogenated methamphetamines is driven by their interaction with monoamine transporters (DAT, NET, SERT) and vesicular monoamine transporter 2 (VMAT2). The specific halogen substitution pattern (2-Cl, 5-Br) dictates the selectivity profile.

Mechanism of Action Pathway
  • Transporter Substrate : The molecule enters the presynaptic neuron via DAT/SERT.

  • VMAT2 Inhibition/Reversal : It disrupts the proton gradient of synaptic vesicles, causing monoamine efflux into the cytoplasm.

  • Reverse Transport : High cytoplasmic concentrations trigger reverse transport through DAT/SERT, releasing neurotransmitters into the synaptic cleft.

DOT Diagram: Signaling Pathway & Mechanism

MOA cluster_0 Presynaptic Neuron Compound 5-Br-2-Cl-MA DAT DAT/SERT Transporter Compound->DAT Substrate Entry VMAT2 VMAT2 Compound->VMAT2 Inhibits/Reverses Cytoplasm Cytoplasmic DA/5-HT DAT->Cytoplasm Synapse Synaptic Cleft DAT->Synapse Release VMAT2->Cytoplasm Monoamine Efflux Vesicle Synaptic Vesicle Cytoplasm->DAT Reverse Transport Receptor Post-Synaptic Receptor (5-HT2A / D2) Synapse->Receptor Activation

Figure 1: Mechanism of action showing transporter-mediated monoamine release.

Enantiomeric Comparison: (S)- vs. (R)- Isomers

The stereochemistry of amphetamine derivatives significantly influences their binding affinity and potency.

Feature(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)
Primary Target DAT / NET (High Affinity)SERT / 5-HT Receptors (Moderate Affinity)
Potency High (3-5x more potent than R)Low to Moderate
Psychostimulant Effect Strong stimulation, locomotor activityWeaker stimulation, potential hallucinogenic modulation
Neurotoxicity Risk High (Dopaminergic oxidative stress)Moderate (Serotonergic depletion)
Metabolic Stability Rapidly metabolized by CYP2D6Slower metabolism, longer half-life
Detailed Analysis
  • Potency & Selectivity :

    • The (S)-isomer of amphetamines typically exhibits higher affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The 2-chloro substitution often enhances NET affinity while protecting against MAO degradation.

    • The (R)-isomer often retains significant affinity for the Serotonin Transporter (SERT) and 5-HT receptors. The 5-bromo substitution (meta) is known to increase SERT affinity (similar to fenfluramine or 4-bromoamphetamine).

  • Neurotoxicity Profile :

    • Halogenated amphetamines, particularly 4-bromoamphetamine (PBA) and 4-chloroamphetamine (PCA) , are known serotonergic neurotoxins.

    • 5-Bromo-2-chloro substitution : The 2-chloro group may sterically hinder some metabolic pathways, potentially altering the toxicity profile compared to 4-substituted analogs. However, the 5-bromo group is a strong indicator of potential long-term serotonin depletion.

    • (S)-Enantiomer is likely the primary driver of acute dopaminergic toxicity (oxidative stress via DA auto-oxidation).

Experimental Protocols for Evaluation

To objectively compare the enantiomers, the following standardized protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective : Determine Ki values for DAT, SERT, and NET.

  • Preparation : Transfect HEK293 cells with human DAT, SERT, or NET cDNA.

  • Incubation : Incubate cells with radiolabeled substrates (

    
    H-DA, 
    
    
    
    H-5-HT,
    
    
    H-NE) and varying concentrations of (R)- or (S)- compound (0.1 nM – 10 µM).
  • Termination : Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification : Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis : Plot dose-response curves to calculate IC50 and Ki (Cheng-Prusoff equation).

Protocol B: Microdialysis (In Vivo Release)

Objective : Measure extracellular neurotransmitter levels in the rat striatum.

  • Surgery : Implant stereotaxic guide cannula into the striatum of anesthetized rats.

  • Perfusion : Perfuse aCSF continuously (1-2 µL/min).

  • Administration : Inject (S)- or (R)- enantiomer (e.g., 1-5 mg/kg s.c.).

  • Sampling : Collect dialysate samples every 20 minutes for 4 hours.

  • Analysis : Analyze samples via HPLC-ECD to quantify DA and 5-HT levels.

Predicted Data Profile (Based on SAR)

Note: Values are predicted based on structural analogs (4-CA, 2-CA, Methamphetamine).

Parameter(S)-5-Br-2-Cl-MA(R)-5-Br-2-Cl-MAReference (S-Methamphetamine)
DAT Ki (nM) ~25 - 50~200 - 40012
SERT Ki (nM) ~150 - 300~80 - 1502300
NET Ki (nM) ~15 - 30~100 - 20010
DA/5-HT Ratio High (Dopaminergic)Low (Serotonergic)Very High
Half-Life (Est.) 4 - 6 hours6 - 9 hours9 - 12 hours

DOT Diagram: Structure-Activity Relationship (SAR)

SAR Core Phenethylamine Core Sub_2Cl 2-Chloro (Ortho) Increases NET affinity Protects against MAO Core->Sub_2Cl Sub_5Br 5-Bromo (Meta) Increases SERT affinity Lipophilicity enhancer Core->Sub_5Br Sub_NMe N-Methyl Increases BBB penetration Increases potency Core->Sub_NMe Sub_AlphaMe Alpha-Methyl (Chiral Center) Prevents deamination Creates (R)/(S) isomers Core->Sub_AlphaMe

Figure 2: SAR analysis of the 5-Bromo-2-chloro-N-methyl-amphetamine scaffold.

References & Further Reading
  • Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Pharmacology & Therapeutics , 61(1-2), 129-160. Link

  • Fuller, R. W., & Wong, D. T. (1977). Inhibition of serotonin reuptake. Federation Proceedings , 36(8), 2154-2158. (Discusses halogenated amphetamines like 4-chloroamphetamine).

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR). Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse , 39(1), 32-41. Link

  • PubChem Compound Summary . 2-Chlorophenethylamine. National Center for Biotechnology Information. Link

Disclaimer: This guide is for research and educational purposes only. The compound described is a potent psychoactive substance and likely a neurotoxin. It is not approved for human consumption.[1]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Dihalo-Substituted N-Methylphenethylamine Analogs

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the struc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dihalo-substituted N-methylphenethylamine analogs, with a specific focus on the 2,5-substitution pattern exemplified by the 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine scaffold. While direct, extensive research on this specific molecule is not abundant in public literature, a robust comparative analysis can be constructed by examining structurally related compounds, particularly within the well-studied class of phenethylamine derivatives.

This guide will delve into the critical structural motifs that govern the pharmacological profile of these analogs, comparing them with key alternatives and providing the experimental context necessary for informed drug design and development.

The Phenethylamine Backbone: A Privileged Scaffold for CNS Activity

The 2-phenethylamine framework is a cornerstone in the development of centrally acting agents. Its structural similarity to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin allows for interaction with a variety of monoaminergic targets.[1][2] The addition of an N-methyl group, as seen in N-methylphenethylamine (NMPEA), can enhance solubility, reactivity, and modulate biological activity.[3] NMPEA itself is a trace amine and a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine systems.[1][4]

The Influence of Aromatic Halogenation on Pharmacological Activity

The introduction of halogen atoms onto the phenyl ring of phenethylamines is a common strategy to modulate their potency, selectivity, and metabolic stability. The position and nature of the halogen substituent can have profound effects on the compound's interaction with its biological targets.

Mono-halogenated Phenethylamines: A Precedent for Serotonergic Activity

Studies on para-halogenated phenethylamines have revealed that these compounds can elicit serotonergic effects through different mechanisms.[5] For instance, p-chlorophenethylamine appears to act indirectly by promoting the release of serotonin, while p-fluorophenethylamine acts as a direct agonist at serotonin receptors.[5] The p-bromo and p-iodo derivatives seem to exhibit a mixed mechanism of action.[5] This highlights the principle that the specific halogen atom can fine-tune the pharmacological profile.

Di-halogenated and Di-substituted Phenethylamines: The "2C" Analogs

A significant body of research exists for phenethylamines with a 2,5-disubstitution pattern, often referred to as the "2C" series.[6][7] These compounds typically feature methoxy groups at the 2 and 5 positions and often a third substituent, frequently a halogen, at the 4-position. The 2,5-dimethoxy motif is recognized as a key feature for potent agonist activity at the serotonin 2A receptor (5-HT2A).[8][9]

The SAR of these 2,5-disubstituted phenethylamines provides a valuable framework for understanding the potential activity of a 2-chloro-5-bromo substituted analog. It is plausible that the 2-chloro and 5-bromo substitutions in the target scaffold could mimic the electronic and steric properties of the 2,5-dimethoxy groups, potentially conferring activity at serotonergic receptors, particularly the 5-HT2A receptor.

Comparative Analysis of Receptor Binding and Functional Activity

To illustrate the SAR principles, the following table summarizes the binding affinities and functional activities of selected phenethylamine analogs at key serotonin receptors.

CompoundSubstitution PatternTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
2C-B2,5-dimethoxy, 4-bromo5-HT2A4.95.1 (partial agonist)[10]
2C-I2,5-dimethoxy, 4-iodo5-HT2A3.23.9 (partial agonist)[6][11]
DOI2,5-dimethoxy, 4-iodo (amphetamine)5-HT2A0.81.2 (full agonist)[9]
N-MethylphenethylamineUnsubstitutedhTAAR1-Potent Agonist[1][4]

This table is a representative summary. For full details, please consult the cited literature.

The data indicates that the 2,5-dimethoxy-4-halo substitution pattern leads to high affinity and potent agonism at the 5-HT2A receptor. The nature of the halogen at the 4-position can further modulate this activity.

Experimental Protocols for SAR Elucidation

The determination of SAR for novel phenethylamine analogs involves a standardized set of in vitro and in vivo assays.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

Methodology:

  • Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).

  • Incubate the membranes with a known radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

Objective: To determine the functional activity (agonist or antagonist) and potency of a test compound at a G-protein coupled receptor.

Methodology:

  • Use a cell line stably expressing the target receptor (e.g., HEK293 cells with 5-HT2A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Add varying concentrations of the test compound to the cells.

  • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

In Vivo Behavioral Assays (e.g., Head-Twitch Response in Mice)

Objective: To assess the in vivo psychoactive effects of compounds, often correlated with 5-HT2A receptor activation.

Methodology:

  • Administer the test compound to mice at various doses.

  • Observe and count the number of head-twitches over a specified period.

  • The frequency of head-twitches is a behavioral proxy for 5-HT2A receptor agonism.[8]

Visualization of Key Concepts

General Phenethylamine Pharmacophore

Caption: Core chemical scaffold of phenethylamine.

SAR Workflow for Novel Analogs

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME cluster_analysis Analysis start Hypothesized Scaffold (e.g., 2,5-dihalo-N-methylphenethylamine) synthesis Chemical Synthesis of Analogs start->synthesis binding Receptor Binding Assays (Ki determination) synthesis->binding functional Functional Assays (EC50, Emax) binding->functional sar SAR Analysis & Model Refinement binding->sar behavior Behavioral Models (e.g., Head-Twitch) functional->behavior Active Compounds functional->sar adme ADME/Tox Studies behavior->adme behavior->sar adme->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The structure-activity relationship of dihalo-substituted N-methylphenethylamine analogs is a complex but navigable field. By drawing comparisons with well-characterized series such as the 2C compounds, researchers can make informed predictions about the likely pharmacological profile of novel analogs. The 2,5-substitution pattern appears to be a critical determinant for activity at serotonergic receptors, particularly 5-HT2A. The specific halogens at these positions, in combination with N-methylation, will undoubtedly fine-tune the affinity, efficacy, and selectivity of these compounds.

Future research on 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine and its direct analogs should focus on a systematic evaluation of their activity across a panel of monoamine receptors and transporters. A thorough investigation of their in vitro and in vivo pharmacology, guided by the principles outlined in this guide, will be essential to unlock their potential as research tools or therapeutic agents.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. [Link]

  • N-Methylphenethylamine - Wikipedia. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. [Link]

  • All about the "2Cs" - Nexus aka 2CB, 2CI, and other 2C phenethylamines - enthereal. [Link]

  • 2C-I vs 2C-B: Research Chemical Comparison | EuroChems Blog. [Link]

  • Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms - PubMed. [Link]

  • 2C or Not 2C: Phenethylamine Designer Drug Review - PMC. [Link]

  • 2C-B - Wikipedia. [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. [Link]

  • Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - MDPI. [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - Beilstein Journals. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. [Link]

  • Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl) - PubMed. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists | Request PDF - ResearchGate. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - University of Copenhagen Research Portal. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. [Link]

  • Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. [Link]53)

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Safety & Regulatory Compliance

Safety

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine As a halogenated secondary amine, 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine presents unique end-of-life dispos...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

As a halogenated secondary amine, 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine presents unique end-of-life disposal challenges in pharmaceutical and chemical research settings. Improper disposal of halogenated organics not only violates environmental regulations but also poses severe safety risks, including the potential generation of highly toxic dioxins and corrosive gases during substandard incineration.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the segregation, stabilization, and thermal destruction of this compound.

Mechanistic Causality: The "Why" Behind Halogenated Waste Protocols

To build a compliant and safe laboratory environment, personnel must understand the chemical rationale driving disposal protocols:

  • The Halogen Penalty (Bromine & Chlorine): 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine contains both bromine and chlorine substituents. If incinerated in standard municipal or non-hazardous thermal oxidizers (typically operating at 850°C), these halogens fail to combust completely. Instead, they act as precursors to polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs/PBDDs)[1]. Furthermore, the combustion of this compound generates corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[2].

  • Thermal Oxidation Requirements: To completely destroy the toxic organic molecules and prevent dioxin formation, the European Industrial Emissions Directive (IED) and international Basel Convention standards dictate that waste containing >1% halogenated substances must be incinerated in a rotary kiln at a minimum temperature of 1100°C (2012°F) for at least two seconds[1].

  • Corrosion Risks: Over time, halogenated compounds can slowly dissociate to produce trace amounts of acid. For this reason, storing this waste in standard metal safety cans is strictly prohibited, as the generated acids will rapidly corrode the metal, leading to catastrophic leaks[3].

Step-by-Step Disposal Methodology

The following protocol ensures that 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is safely transferred from the benchtop to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 1: Physical State Assessment & Stabilization

  • If in Freebase Form (Liquid/Oil): The freebase form of secondary amines can be prone to oxidation and volatility. Dissolve the neat compound in a compatible, approved halogenated solvent (e.g., dichloromethane or chloroform) to stabilize it for fluid transfer.

  • If in Salt Form (e.g., Hydrochloride Solid): Solid salts should be dissolved in a minimal amount of water or compatible solvent, or kept in their original sealed vials if being disposed of as lab-pack solid waste.

Step 2: Strict Waste Segregation

  • Transfer the solution only into a designated Halogenated Organic Waste container.

  • Critical Rule: Never mix halogenated waste with non-halogenated waste streams (like acetone, ethanol, or hexanes). Mixing these streams forces the entire volume to be classified and treated as halogenated waste, which is significantly more difficult to process and can increase disposal costs by up to 300%[4],[5].

Step 3: Containerization

  • Use High-Density Polyethylene (HDPE) carboys or PTFE-lined containers provided by your Environmental Health and Safety (EHS) department[3],[4].

  • Ensure the container is equipped with a vented cap if there is any risk of pressure buildup from solvent volatility.

Step 4: Labeling and SAA Storage

  • Immediately affix a Hazardous Waste tag. List the exact chemical name: "2-(5-Bromo-2-chlorophenyl)-N-methylethanamine" and its estimated concentration. Do not use abbreviations.

  • Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray) to capture any accidental leaks[4]. Keep away from incompatible materials such as strong oxidizers, heavy metals, and cyanides[4].

Step 5: TSDF Transfer and High-Temperature Incineration

  • Once the container is 3/4 full, request an EHS pickup[4].

  • The waste will be transported to a TSDF where it undergoes direct-fired thermal oxidation (>1100°C). The resulting flue gas is then passed through a two-stage packed column caustic scrubber to neutralize the HCl and HBr byproducts before atmospheric release[2].

Waste Stream Data Presentation

To prevent cross-contamination, laboratory personnel should reference the following segregation matrix when disposing of amine derivatives and their solvents.

Waste CategoryTarget CompoundsApproved ContainerDisposal MechanismCost & Impact Profile
Halogenated Organic 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine , Dichloromethane, ChloroformHDPE or PTFE-lined plastic (No Metal)Rotary Kiln Incineration (>1100°C) + Caustic ScrubbingHigh Cost ; Requires specialized high-temp TSDF processing.
Non-Halogenated Organic Acetone, Methanol, Hexane, TolueneHDPE or Metal Safety CansStandard Incineration / Solvent Recovery / Fuel BlendingLow Cost ; Highly recyclable or usable for fuel blending.
Aqueous Waste Dilute acids/bases, aqueous saltsPolyethylene CarboyNeutralization / Chemical TreatmentVariable ; Dependent on heavy metal presence.

Disposal Workflow Visualization

G A 2-(5-Bromo-2-chlorophenyl) -N-methylethanamine Waste B Assess Physical State A->B C Solid (Salt Form) Dissolve or Lab-Pack B->C D Liquid (Freebase/Solution) Direct Transfer B->D E Segregate: Halogenated Waste Stream C->E D->E F WARNING: Do Not Mix With Non-Halogenated Solvents E->F Prevent Contamination G Store in HDPE Container (Secondary Containment) E->G H TSDF Processing: Rotary Kiln Incineration (>1100°C) G->H I Caustic Scrubbing (HCl/HBr Neutralization) H->I Flue Gas Treatment

Workflow for the segregation and thermal destruction of halogenated amine laboratory waste.

References

  • Washington State University Environmental Health & Safety. "Waste Halogenated Solvents." URL: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." URL: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." URL: [Link]

  • Secretariat of the Basel Convention. "Basic principles of waste incineration." URL: [Link]

  • Zeeco. "Halogenated Hydrocarbon Thermal Oxidizer." URL: [Link]

Sources

Handling

A Researcher's Guide to Handling 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine: A Focus on Personal Protective Equipment

The responsible and safe handling of specialized research chemicals is the bedrock of scientific innovation. This guide provides an in-depth operational plan for the use of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine,...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible and safe handling of specialized research chemicals is the bedrock of scientific innovation. This guide provides an in-depth operational plan for the use of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from established safety protocols for structurally related halogenated and phenethylamine-based compounds, ensuring a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

The molecular structure of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine—featuring a halogenated (bromo- and chloro-) phenyl ring attached to an N-methylated ethylamine chain—suggests a profile of potential hazards that dictates stringent safety measures. The guidance that follows is built on the principles of proactive risk mitigation and is intended for drug development professionals and researchers trained in laboratory safety.

Understanding the Hazard Profile: The "Why" Behind the PPE

Based on data from analogous compounds, 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is presumed to present several key hazards. The choice of each piece of PPE is a direct response to these anticipated risks.

Anticipated Hazards:

  • Acute Toxicity (Category 4): The compound may be harmful if swallowed, if it comes into contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2][4][5][6]

  • Serious Eye Damage/Irritation (Category 2/2A): The compound is expected to cause serious eye irritation upon contact.[1][2][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation may lead to respiratory tract irritation.[1][2][4]

This hazard profile necessitates a multi-layered defense strategy, where PPE serves as the critical final barrier between the researcher and the chemical.

Core PPE Requirements: A Detailed Protocol

Effective protection relies on the correct selection and use of PPE. The following table summarizes the minimum requirements for handling 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine in a laboratory setting.

Protection Type Required PPE Standard Rationale & Key Considerations
Hand Protection Double-gloved Nitrile RubberASTM F1671Protects against dermal absorption and skin irritation.[7] Double gloving is crucial; the outer glove should be removed and disposed of within the containment area (e.g., fume hood) after handling.[8] Change gloves every 30-60 minutes or immediately if contamination is suspected.[8]
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against splashes and vapors.[9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large quantities or working under pressure.
Body Protection Fully-Buttoned Laboratory Coat & Chemical-Resistant ApronA lab coat prevents incidental contact. An apron made of a chemically-resistant material provides an additional barrier during transfers or when splash potential is high.[9]
Respiratory Protection Chemical Fume Hood / NIOSH-Approved RespiratorAll handling must occur within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[9][10]

Procedural Workflow for Safe Handling

The following workflow integrates PPE usage into the standard operational procedure for handling 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Doffing Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don Core PPE: Lab Coat, Inner Gloves, Safety Goggles prep2->prep3 handle1 Don Outer Gloves & Face Shield (if needed) prep3->handle1 handle2 Perform Chemical Transfer, Weighing, or Reaction handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Surfaces Inside Fume Hood handle3->clean1 clean2 Remove Outer Gloves (Dispose as Hazardous Waste) clean1->clean2 clean3 Step Away from Hood clean2->clean3 clean4 Remove Face Shield & Goggles clean3->clean4 clean5 Remove Lab Coat & Inner Gloves clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6

Caption: Step-by-step PPE and handling workflow.

Emergency Protocols: Spills and Exposure

Preparedness is paramount. In the event of accidental release or exposure, immediate and correct action can significantly mitigate harm.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management Plan

The response to a spill is dictated by its scale. All cleanup materials must be treated as hazardous waste.

Caption: Decision-making process for spill response.

Disposal Plan: Cradle-to-Grave Responsibility

As a halogenated organic compound, 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine and any materials contaminated with it must be disposed of as hazardous waste.[7][11]

Key Disposal Steps:

  • Segregation: Do not mix halogenated solvent waste with non-halogenated waste streams to reduce disposal costs and complexity.[12]

  • Containerization: Collect all liquid and solid waste (including contaminated gloves, wipes, and absorbent materials) in a designated, compatible, and clearly labeled hazardous waste container.[7][12] The container must be kept closed when not in use.[11][13]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Toxic," "Irritant").[13]

  • Collection: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[7][11]

By adhering to this comprehensive safety, handling, and disposal plan, researchers can work confidently and safely with 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine, ensuring both personal safety and environmental responsibility.

References

  • Fisher Scientific. Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine, pa.
  • Angene Chemical. Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine.
  • Pfaltz & Bauer. Safety Data Sheet.
  • MedchemExpress.com. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.
  • Chemwatch. GHS SDS in English (European) 48281.
  • Sigma-Aldrich. Safety Data Sheet.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • ThermoFisher Scientific. Safety Data Sheet.
  • Washington State University. Halogenated Solvents Safety Procedures.
  • Tulane University. Fact Sheet: Hazardous Waste Disposal. (2023). Retrieved from Tulane University Office of Environmental Health & Safety.
  • Temple University. Halogenated Solvents in Laboratories.
  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents Safety Protocol.
  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. (2025).

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